GM1-Pentasaccharide
Description
Position within the Ganglioside Family
Gangliosides are a class of glycosphingolipids characterized by a lipid component (ceramide) embedded in the cell membrane and a complex oligosaccharide chain containing one or more sialic acid residues exposed to the extracellular space. mdpi.comwikipedia.org The nomenclature of gangliosides (G for ganglioside, M for monosialo, D for disialo, etc., and a number indicating the migration pattern on thin-layer chromatography) reflects their structure.
The GM1-Pentasaccharide is the defining glycan structure of the GM1 ganglioside. Its specific structure is a branched pentasaccharide composed of a terminal galactose, N-acetylgalactosamine, an inner galactose, and glucose, with a single N-acetylneuraminic acid (a type of sialic acid) attached to the inner galactose residue. biosynth.comoup.comscbt.com The full chemical name describing its linkages is β-Gal-(1→3)-β-GalNAc-(1→4)-[α-Neu5Ac-(2→3)]-β-Gal-(1→4)-Glc. oup.comnih.gov
In the biosynthesis of ganglio-series glycosphingolipids, GM1 occupies a central position in the "a-series" pathway. Its synthesis begins with lactose (B1674315), which is built upon to form simpler gangliosides. GM1 is synthesized from GM2 via the action of a galactosyltransferase, and GM2 is in turn synthesized from GM3. mdpi.comrsc.org Subsequently, GM1 can serve as a precursor for the synthesis of more complex polysialylated gangliosides, such as GD1a. mdpi.com This hierarchical relationship underscores its pivotal role in generating the diversity of gangliosides found on cell surfaces.
| Ganglioside | Oligosaccharide Structure | Relationship to this compound |
|---|---|---|
| GM3 | Neu5Acα2-3Galβ1-4Glc | Biosynthetic precursor to GM2. mdpi.com |
| GM2 | GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc | Direct biosynthetic precursor to GM1. mdpi.comrsc.org |
| GM1 | Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc | The parent structure containing the this compound. biosynth.comoup.com |
| GD1a | Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc | Synthesized from GM1 by the addition of another sialic acid. mdpi.com |
Overarching Significance in Cellular and Systemic Processes
The significance of the this compound extends across numerous biological domains, from its canonical role as a toxin receptor to its more recently appreciated functions in neurobiology and cell signaling.
Receptor for Pathogens and Toxins Perhaps the most extensively studied function of the this compound is its role as the high-affinity binding partner for the B-subunit of cholera toxin (CTB), the protein responsible for the symptoms of cholera. nih.govnih.gov This interaction is a classic model for protein-carbohydrate recognition in biology. researchgate.net Crystal structure analysis has revealed that the binding involves a precise fit, with the terminal galactose and the sialic acid residues of the pentasaccharide making the most critical contacts with the toxin protein. nih.govcapes.gov.brresearchgate.net The binding of five CTB subunits to five GM1 molecules on the cell surface results in an exceptionally strong interaction, facilitating the entry of the toxin's enzymatic A-subunit into the cell. nih.gov Beyond cholera toxin, the this compound also serves as a receptor for other molecules, including Simian Virus 40 (SV40). biosynth.compnas.org
Functions in the Nervous System The parent GM1 ganglioside is highly abundant in the central nervous system, constituting a significant portion of the total ganglioside mixture in the brain. mdpi.combiosynth.com While traditionally the entire ganglioside was considered the active molecule, recent studies have highlighted that the isolated this compound (often referred to in research as OligoGM1) is itself bioactive and can replicate many of the neurotrophic and neuroprotective effects of the full GM1 molecule. nih.gov
Research has shown that the pentasaccharide can induce neuritogenesis (the growth of neurites from neurons) and accelerate neuron maturation. nih.gov This activity is attributed to its ability to interact directly with and activate key membrane receptors, most notably the Tropomyosin receptor kinase A (TrkA), which is the natural receptor for Nerve Growth Factor (NGF). nih.govresearchgate.net The binding of the pentasaccharide to TrkA is believed to promote receptor dimerization and activate downstream signaling cascades that support neuronal growth and survival.
Involvement in Pathophysiology The functions of this compound are also relevant in several disease states. In neurodegenerative disorders, it has been found to interact with amyloid-β proteins, which are central to the pathology of Alzheimer's disease. biosynth.combiosynth.com This suggests a potential role for the ganglioside in the aggregation of these proteins.
Furthermore, it is central to the lysosomal storage disease known as GM1 Gangliosidosis. This genetic disorder is caused by a deficiency of the enzyme β-galactosidase, which is responsible for degrading the GM1 ganglioside. mdpi.comnih.gov The resulting accumulation of GM1, primarily in neurons, leads to severe neurodegeneration. mdpi.com In this context, the this compound and related structures have been identified as critical biomarkers for diagnosing and monitoring the disease. nih.govnih.gov
| Interacting Protein | Biological Context | Functional Outcome of Interaction |
|---|---|---|
| Cholera Toxin B-Subunit | Pathogenesis | High-affinity binding facilitates toxin entry into intestinal epithelial cells. nih.govnih.govnih.gov |
| Tropomyosin receptor kinase A (TrkA) | Neurobiology | Activation of the receptor, leading to neurotrophic and neuroprotective effects such as neurite outgrowth. nih.govresearchgate.net |
| Simian Virus 40 (SV40) VP1 | Viral Infection | Acts as a receptor for viral entry into host cells. pnas.org |
| Galectin-1 / Galectin-3 | Cell Signaling / Adhesion | Mediates cell signaling, growth, and adhesion processes. biorxiv.orgresearchgate.netnsf.gov |
| Anti-GM1 Antibodies | Autoimmune Neuropathies | The pentasaccharide is the primary epitope for pathogenic antibodies in conditions like Guillain-Barré syndrome. oup.comnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAPDMZSLCJVCR-XWSXOIAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62N2O29 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616695 | |
| Record name | PUBCHEM_21670523 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
998.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52659-37-7 | |
| Record name | PUBCHEM_21670523 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Functions and Mechanistic Investigations of Gm1 Pentasaccharide
Neurological and Neurodevelopmental Roles
The GM1-Pentasaccharide, the carbohydrate portion of the GM1 ganglioside, plays a crucial role in various neurological and neurodevelopmental processes. researchgate.netresearchgate.net This intricate sugar molecule is recognized as the bioactive component of GM1, responsible for its neurotrophic and neuroprotective functions. researchgate.netresearchgate.netmdpi.com It exerts its effects by interacting with cell surface receptors, thereby initiating a cascade of intracellular events that govern neuronal development and function. researchgate.netresearchgate.netresearchgate.net
Regulation of Neuronal Differentiation and Maturation
The GM1-oligosaccharide is a key player in promoting neuronal differentiation and maturation. researchgate.netresearchgate.net Studies on cultured mouse cerebellar granule neurons have demonstrated that the GM1-oligosaccharide, by interacting with the cell surface, enhances neuron clustering, arborization, and networking. researchgate.net This interaction triggers intracellular biochemical pathways that are responsible for the development of mature neuronal characteristics. researchgate.netresearchgate.net
In the presence of the GM1-oligosaccharide, neurons exhibit an accelerated expression of complex gangliosides and a reduction in simpler ones, a pattern characteristic of mature neurons. researchgate.netresearchgate.net Furthermore, treated cells show increased levels of specific neuronal markers, indicating a more advanced stage of maturation compared to untreated cells. researchgate.net This suggests that the GM1-oligosaccharide specifically guides the differentiation and maturation of neurons. researchgate.netresearchgate.net The administration of GM1 to cultured cells has been known to induce or enhance neuronal differentiation since the 1980s. researchgate.net
Modulation of Neuronal Migration and Axonogenesis
The development of the central nervous system is a complex process involving the orchestrated migration of neurons to their final destinations and the extension of axons to form intricate neural circuits. nih.govnih.gov The GM1-oligosaccharide is instrumental in these processes. researchgate.netnih.gov
Interaction of the GM1-oligosaccharide with cell surface receptors activates intracellular pathways that regulate neuronal migration. researchgate.netresearchgate.net This process is crucial for the proper formation of brain structures during development. Research has shown that in the presence of the GM1-oligosaccharide, neurons exhibit a higher phosphorylation rate of FAK and Src proteins, which are key intracellular regulators of neuronal motility. researchgate.net
Furthermore, the GM1-oligosaccharide is involved in axonogenesis, the process of axon growth. researchgate.netresearchgate.net It helps guide the formation of axons, which are essential for transmitting signals between neurons. nih.gov This is a critical step in the establishment of functional neural networks.
Activation of Neurotrophic Tyrosine Kinase (Trk) Receptor Signaling Pathways
A primary mechanism through which the this compound exerts its neurotrophic effects is by activating the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors. researchgate.netresearchgate.net These receptors are crucial for neuronal survival, differentiation, and plasticity. mdpi.com The GM1-oligosaccharide directly interacts with Trk receptors on the cell surface, initiating downstream signaling cascades. researchgate.netmdpi.com
TrkA Receptor Interaction and MAPK Pathway Activation
The GM1-oligosaccharide directly binds to the TrkA receptor, the high-affinity receptor for Nerve Growth Factor (NGF). researchgate.netresearchgate.net This interaction leads to the activation of the TrkA-mitogen-activated protein kinase (MAPK) pathway. researchgate.netresearchgate.net The activation of the MAPK pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a critical step in mediating the neurotrophic effects of the GM1-oligosaccharide. researchgate.netnih.gov
This signaling cascade has been shown to promote neurite formation in neuroblastoma cells and is essential for neuronal differentiation. researchgate.net The activation of the TrkA-MAPK pathway by the GM1-oligosaccharide has been demonstrated to be a key factor in its ability to induce neurite sprouting and cell differentiation. researchgate.net
| Pathway Component | Role in this compound Signaling | Supporting Evidence |
| This compound | Initiates signaling by binding to TrkA receptor | Direct interaction with TrkA leads to pathway activation. researchgate.netresearchgate.net |
| TrkA Receptor | Upon binding, undergoes autophosphorylation and activation. | Phosphorylation of TrkA is a key step in signal transduction. researchgate.netnih.gov |
| MAPK/ERK Pathway | Activated downstream of TrkA, leading to cellular responses. | Activation of ERK1/2 is crucial for neurite outgrowth and differentiation. researchgate.netnih.gov |
Enhancement of Neurotrophin-Induced Receptor Autophosphorylation
The this compound potentiates the effects of neurotrophins, such as NGF, by enhancing the autophosphorylation of their corresponding Trk receptors. mdpi.com Autophosphorylation is a critical step in the activation of Trk receptors, where the receptor dimerizes and phosphorylates itself, leading to the initiation of downstream signaling. mdpi.com
Contribution to Calcium Homeostasis and Neuronal Excitability
Calcium ions (Ca2+) are vital second messengers in neurons, regulating a wide array of functions including neurotransmitter release, gene expression, and synaptic plasticity. numberanalytics.comnumberanalytics.com The maintenance of precise intracellular calcium levels, known as calcium homeostasis, is critical for normal neuronal function and survival. numberanalytics.comnih.gov
The this compound has been shown to modulate intracellular calcium fluxes. researchgate.net This modulation is dependent on the activation of the TrkA receptor. unimi.it The interaction of GM1 with Ca2+ is considered a potential mechanism for its role in activating neuronal differentiation and development. nih.gov The neuritogenic action of GM1 has been found to be dependent on calcium. nih.gov
Involvement in Memory and Cognition Mechanisms
The this compound, as the core glycan structure of the monosialoganglioside GM1, is integral to the molecular machinery governing memory and cognitive functions. Glycosphingolipids, including GM1, are critical for modulating synaptic activities, which form the basis of learning and memory. nih.gov A reduction in the brain's GM1 content has been linked to age-related cognitive decline and diminished neurotransmitter activity. nih.gov
Mechanistically, GM1 influences cognitive processes by modulating the function of key synaptic components. For instance, the ionotropic glutamate (B1630785) receptor AMPA, specifically the GluR2 subunit, is vital for memory and learning and is found abundantly in GM1-rich synaptic membranes. Research indicates a direct association between GM1 and GluR2 AMPA receptor subunits, suggesting that GM1 plays a role in regulating the trafficking and function of these critical receptors at the synapse. The proper functioning of these receptors is essential for synaptic plasticity, the process by which synaptic connections strengthen or weaken over time, a fundamental mechanism for memory formation. nih.gov The oligosaccharide portion of GM1 is believed to be a key player in these interactions. researchgate.netresearcher.life The structural integrity and presence of complex gangliosides like GM1 are therefore essential for maintaining the molecular and cellular environments required for robust cognitive function.
Role in Neuroregeneration and Neuroplasticity
The GM1 ganglioside and its pentasaccharide component are significant contributors to the processes of neural repair and adaptability. GM1 is directly implicated in promoting neuritogenesis (the sprouting of neurites from a neuron), neuroregeneration, and neuroplasticity. nih.gov Its functions are often described as "neurotrophin-like" due to its ability to support neuronal survival and growth. researchgate.net
The mechanisms underlying these neurotrophic effects involve the modulation of signaling pathways initiated by growth factors. GM1 can associate with neurotrophin receptors such as Trk (Tropomyosin receptor kinase) and RET tyrosine kinase receptors. nih.govunimi.it For example, GM1 associates with the TrkA receptor, the receptor for Nerve Growth Factor (NGF), to enhance neurite outgrowth in response to NGF. nih.govunimi.it It has been demonstrated that the GM1-oligosaccharide (pentasaccharide) itself can promote neurodifferentiation by directly interacting with the TrkA receptor, subsequently activating downstream signaling cascades necessary for neuronal development. unimi.it
Furthermore, GM1 has a demonstrated impact on synaptic plasticity, which is the capacity of synapses to strengthen or weaken over time. nih.gov Enhancing the GM1 content in the synaptic membranes of rat hippocampal slices has been shown to increase the potentiation ability of nerves, a key aspect of neuroplasticity. nih.gov This suggests that GM1 is not only crucial for nerve regeneration after injury but also for the ongoing structural and functional remodeling of neural circuits that underlies learning and adaptation. nih.govgla.ac.uk
Immunological and Inflammatory Regulatory Capacities
Modulation of Macrophage Phenotype and Activation States
The this compound plays a significant role in directing the functional phenotype of macrophages, key cells of the innate immune system. Research shows that GM1 can regulate macrophage polarization, often promoting a shift towards the M2, or "alternatively activated," phenotype. nih.gov This phenotype is generally associated with tissue repair, immune suppression, and angiogenesis rather than pro-inflammatory responses. nih.govescholarship.org The interaction is mediated, at least in part, by the binding of GM1's glycan structure to specific receptors on the macrophage surface, notably the macrophage mannose receptor (CD206) and the common gamma chain (γc). nih.govresearchgate.net
A hallmark of M2 macrophage polarization is the upregulation of Arginase-1 (Arg-1), an enzyme that competes with inducible nitric oxide synthase (iNOS) for their common substrate, L-arginine, thereby dampening inflammatory responses. mdpi.com Studies have demonstrated that GM1 is a potent inducer of both the expression and activity of Arg-1 in various macrophage cell lines. nih.gov The carbohydrate moiety of GM1 is critical for this effect, as the this compound alone has been shown to increase Arg-1 expression. nih.govresearchgate.net
The underlying mechanism involves a specific signaling cascade. Upon binding to the CD206 and γc receptors on the macrophage surface, GM1 triggers the activation of the Janus kinase 3 (JAK3) and the Signal Transducer and Activator of Transcription 6 (STAT6) pathway. nih.gov The phosphorylation and activation of STAT6 are required for the subsequent induction of Arg-1 expression. nih.govmdpi.com
| Stimulant | Target Receptor/Pathway | Effect on Macrophages | Key Marker Induced |
|---|---|---|---|
| GM1 / this compound | CD206 / γc / JAK3 / STAT6 | Polarization towards M2 Phenotype | Arginase-1 (Arg-1) |
In addition to modulating intracellular enzymes, GM1 stimulation influences the secretome of macrophages. Specifically, GM1 induces the secretion of Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2. nih.gov This chemokine plays a well-established role in recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation. uu.nl
The induction of MCP-1 secretion by GM1 follows the same signaling pathway responsible for Arg-1 expression. nih.gov The binding of GM1 to the CD206 receptor on macrophages leads to STAT6 activation, which in turn drives the expression and secretion of MCP-1. nih.govresearchgate.net The release of MCP-1 from GM1-stimulated macrophages can then act on other cells, such as endothelial cells, to promote processes like angiogenesis. nih.govresearchgate.net
| Cell Type | Stimulus | Signaling Pathway | Secreted Chemokine | Reference |
|---|---|---|---|---|
| Macrophage (Raw264.7) | GM1 | CD206/JAK3/STAT6 | MCP-1 (CCL2) | nih.govresearchgate.net |
Induction of Arg-1 Expression
Anti-inflammatory Effects on Microglia Responses
The anti-inflammatory action of GM1 on microglia is structurally specific. Research indicates that the full ganglioside, including both the sialic acid-containing pentasaccharide headgroup and the ceramide lipid tail, is required for the most robust effect. nih.govresearchgate.net While the pentasaccharide is the primary interacting moiety, the lipid tail is necessary for proper presentation and anchoring in the cell membrane, which influences the downstream signaling. nih.gov Studies comparing the effects of the complete GM1 molecule to its asialo form (GA1) or the isolated this compound found that the complete GM1 molecule was most effective at reducing the expression of pro-inflammatory cytokines like Tumor Necrosis Factor (TNF) and Interleukin-1β (IL-1β) in activated microglia. researchgate.net This suggests that while the pentasaccharide contains the crucial recognition motif, its presentation as part of the full ganglioside is vital for its full anti-inflammatory function on microglia. nih.govresearchgate.net
Influence on Antigen Presentation Pathways
The ganglioside GM1, through its pentasaccharide component, plays a significant role in the modulation of antigen presentation, a critical process for initiating adaptive immune responses. oup.comresearchgate.net This influence is largely mediated by its function as a high-affinity receptor for certain bacterial proteins, which can, in turn, affect how antigens are taken up and processed by antigen-presenting cells (APCs) like B cells and dendritic cells. oup.comnih.gov
Binding of antigens to GM1 on the surface of B cells can facilitate their uptake. oup.comnih.gov For instance, the B subunit of Escherichia coli heat-labile enterotoxin (EtxB), which binds with high affinity to the this compound, demonstrates this principle. nih.govnih.gov When an antigen is coupled to EtxB, its presentation by B cells is enhanced compared to the uptake of the antigen through fluid-phase endocytosis. nih.govnih.gov This suggests that GM1 can act as a portal for antigen entry into B cells. oup.com
However, the kinetics of this uptake and subsequent presentation are notably different from antigen uptake mediated by the B-cell receptor (BCR). nih.govnih.gov While BCR-mediated antigen internalization is rapid, with a half-life of about 60 minutes, GM1-targeted antigens form a depot on the plasma membrane that is internalized much more slowly, with a half-life of 12 hours. nih.gov This results in a delayed, though still efficient, antigen presentation. nih.govnih.gov The cross-linking of GM1 by a pentameric protein like EtxB induces patching and capping on lymphocytes, which leads to endocytosis. oup.comnih.gov
A crucial step in antigen presentation is the trafficking of the internalized antigen to specific cellular compartments where it can be processed and loaded onto Major Histocompatibility Complex (MHC) class II molecules. allergolyon.frnih.gov GM1-mediated uptake appears to effectively direct antigens to these specialized compartments. oup.comresearchgate.net
Studies using EtxB have shown that its binding to GM1 on B cells leads to rapid internalization and targeting to compartments rich in MHC class II molecules. oup.comresearchgate.net This targeted delivery is a key factor in the enhanced presentation of GM1-bound antigens. oup.com Furthermore, the binding of EtxB to GM1 has been observed to directly increase the expression of MHC class II molecules on the surface of B cells, further augmenting their antigen-presenting capacity. oup.comresearchgate.net This strategic trafficking to MHC class II-rich compartments bypasses the less efficient default pathways that can follow fluid-phase endocytosis. nih.gov
GM1-Mediated Antigen Uptake by B Cells
Interactions with Exogenous Factors and Pathogen Recognition
The this compound is a primary target for several bacterial toxins, functioning as a high-affinity receptor that initiates pathogenesis. This interaction is a classic example of pathogen recognition of host cell surface glycans. nih.gov
The interaction between the this compound and cholera toxin (Ctx), produced by Vibrio cholerae, is one of the most well-characterized and strongest known protein-carbohydrate interactions. mdpi.comresearchgate.netnih.gov This binding is mediated by the B-subunit of the toxin (CtxB), a homopentamer where each subunit possesses a binding site for the GM1 oligosaccharide. mdpi.comnih.gov The high avidity of the interaction is a result of the pentameric nature of CtxB, allowing it to cross-link up to five GM1 molecules. mdpi.com
The crystal structure of the CtxB pentamer complexed with the this compound reveals that the interaction primarily involves the terminal galactose and sialic acid residues of the pentasaccharide. nih.gov This interaction is often described as a "two-fingered grip." nih.govgu.se The dissociation constant (KD) for the binding of Ctx to GM1 is in the nanomolar range, indicating a very high affinity. researchgate.nettandfonline.com Specifically, surface plasmon resonance studies have reported KDs in the range of 10⁻¹⁰ M. tandfonline.com The binding of the holotoxin (the complete A and B subunit complex) to GM1 has an even higher avidity than the B subunit alone. tandfonline.com
The heat-labile enterotoxin (LT) from Escherichia coli is structurally and functionally very similar to cholera toxin, and it also recognizes the this compound as its primary receptor. nih.govrcsb.orgnih.gov The B subunit of LT (LTB) shares about 80% sequence identity with CtxB and binds to GM1 with a similarly high affinity. nih.govnih.gov The binding sites are highly conserved between the two toxins. nih.gov
Despite the similarities, there are subtle differences in their binding specificities for other gangliosides, which may be attributed to minor sequence variations, such as the residue at position 13 (histidine in CtxB). nih.gov Like CtxB, LTB is a pentamer that binds to the terminal galactose of the this compound. nih.govrcsb.org This interaction is crucial for the toxin's ability to cause traveler's diarrhea. nih.govoup.com
The role of the this compound extends beyond being a receptor for toxins; it is also involved in the broader process of bacterial adhesion to host cells. nih.gov The interaction between bacterial surface lectins (adhesins) and host cell surface glycans is a critical first step for colonization and subsequent infection. nih.govomicsonline.org By acting as a specific receptor, the this compound facilitates the attachment of pathogens like Vibrio cholerae and enterotoxigenic E. coli to intestinal epithelial cells. nih.govoup.com This adhesion is a prerequisite for the toxins to exert their pathogenic effects. nih.gov The high-affinity and specific nature of this interaction ensures efficient targeting of the bacteria and their toxins to the host cell surface. oup.com
Interaction with Escherichia coli Heat-Labile Enterotoxin
Glycan-Protein Interactions and Cell Surface Receptor Modulation
The terminal pentasaccharide of the ganglioside GM1 is a critical molecular entity in cell surface biology, mediating a variety of physiological and pathological processes through its interactions with proteins, particularly lectins. These interactions are fundamental to the modulation of cell surface receptor activity and the organization of the plasma membrane.
Association with Galectins (e.g., Galectin-1, Galectin-3)
Galectins, a family of β-galactoside-binding proteins, are key interaction partners for the this compound. The specificity and nature of this binding vary among different galectins, leading to diverse functional outcomes.
Research has revealed distinct binding properties between Galectin-1 and Galectin-3 towards the this compound. While both can interact with this glycan, their affinities and the structural basis for recognition differ significantly. Studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) have shown that Galectin-3 binds to the this compound with a dissociation constant (Kd) in the micromolar range, reported between 57 µM and 62 µM. nih.gov In contrast, some studies using these techniques with the isolated glycan showed that native Galectin-1 does not interact with the this compound at all. nih.gov However, more recent evidence from in vitro studies using model lipid membranes demonstrates that Galectin-1 does specifically bind to GM1 when the ganglioside is embedded in a membrane environment, with an apparent dissociation constant also in the micromolar range. biorxiv.orgresearchgate.net This suggests that the presentation of the pentasaccharide within the membrane context is crucial for its recognition by Galectin-1.
The interaction between Galectin-1 and GM1 on cell surfaces has been linked to growth regulation in human neuroblastoma cells. nih.govacs.org Similarly, the pairing of Galectin-3 with the this compound at the plasma membrane is implicated in triggering downstream signaling cascades that mediate processes like neuronal growth and adhesion. nih.govnih.govresearchgate.net
| Galectin | Binding to this compound | Dissociation Constant (Kd) | Experimental Context | Reference |
|---|---|---|---|---|
| Galectin-1 | No binding detected | N/A | ITC/SPR with isolated glycan | nih.gov |
| Galectin-1 | Specific binding | ~10s of µM | Fluorescence-based techniques with GM1 in model membranes | biorxiv.orgresearchgate.netresearchgate.net |
| Galectin-3 | Specific binding | 57-62 µM | ITC/SPR with isolated glycan | nih.gov |
The interaction between galectins and the this compound is mediated by the lectin's carbohydrate recognition domain (CRD). The CRD is a highly conserved structural motif of about 130-140 amino acids, folded into a β-sandwich structure, which accommodates the β-galactoside moiety of the glycan. nih.gov
For Galectin-3, X-ray reflectivity studies on model membranes have confirmed that its C-terminal CRD directly interacts with the this compound. nih.govnih.govresearchgate.net Structural studies of the Galectin-3 CRD complexed with the GM1 derivative show a unique recognition mode involving a Glu-water-Arg-water motif. nih.gov
In the case of Galectin-1, NMR spectroscopy and computational docking studies have provided insights into its engagement with the pentasaccharide. This research indicates that the binding involves an interaction between the Trp68 residue, a key component of the galectin's binding site, and a galactose residue of the GM1 glycan. acs.orgcore.ac.uk The data revealed that both the terminal galactose and the internal N-acetylgalactosamine (GalNAc) residues of the pentasaccharide are involved in the interaction. acs.org
The binding of galectins to this compound can influence their oligomeric state, which is crucial for their function in cross-linking cell surface receptors and forming signaling lattices.
Galectin-3 is a chimera-type galectin with a C-terminal CRD and a long N-terminal domain that promotes oligomerization. nih.govnih.gov When Galectin-3 binds to GM1 in a membrane, its CRD engages with the pentasaccharide, while the N-terminal domain is oriented away from the membrane surface. nih.govnih.govresearchgate.net This orientation is thought to facilitate protein-protein interactions, allowing Galectin-3 to form oligomers and larger supramolecular assemblies that connect various glycoconjugates on the cell surface. nih.govnih.govresearchgate.net The ability of Galectin-3 to oligomerize upon ligand binding is essential for its biological activities, such as mediating cell adhesion and signaling. nih.govconicet.gov.ar
Galectin-1, a prototype galectin, exists as a non-covalent homodimer, making it functionally bivalent. core.ac.uknih.gov This dimeric structure is essential for its ability to cross-link glycoproteins and induce biological responses like growth inhibition. nih.govnih.gov Studies with engineered monomeric variants of prototype galectins show they can act as competitive inhibitors, blocking the function of the native dimer by binding to GM1 without being able to cross-link receptors. nih.gov While the homodimeric structure of Galectin-1 is suited for cross-linking, some studies have found no evidence of Galectin-1 forming extensive cross-linked lattices through interactions with GM1 alone in model membranes. researchgate.netresearchgate.net This suggests that in a physiological setting, other factors or molecular partners may be required to stabilize these galectin-glycan lattices. researchgate.netresearchgate.net
| Galectin | Oligomeric State | Influence of this compound Binding | Reference |
|---|---|---|---|
| Galectin-1 | Non-covalent homodimer (bivalent) | Quaternary structure is essential for function (e.g., growth inhibition). Binding alone may not be sufficient to induce large-scale cross-linking without other factors. | researchgate.netnih.govresearchgate.net |
| Galectin-3 | Monomer that oligomerizes upon ligand binding | Binding orients the N-terminal domain to facilitate oligomerization and the formation of supramolecular assemblies/lattices. | nih.govnih.govnih.govresearchgate.net |
Carbohydrate Recognition Domain Engagement
Impact on Membrane Microdomain Organization and Signaling
The this compound is a signature component of specialized membrane microdomains known as lipid rafts. conicet.gov.arnih.gov These domains are enriched in cholesterol and sphingolipids and function as dynamic platforms for organizing signaling molecules. nih.gov The interaction of the this compound with galectins plays a significant role in the organization of these rafts and the regulation of the signaling pathways that emanate from them.
Lipid rafts are typically small and dispersed in unstimulated cells. nih.gov The binding of multivalent proteins like galectins to the this compound can cross-link and cluster these glycans, leading to the stabilization and coalescence of smaller rafts into larger, more stable signaling platforms. conicet.gov.arresearchgate.net The interaction between Galectin-1 and the this compound is proposed as a key mechanism by which galectins can organize lipid rafts. nih.govconicet.gov.ar
This galectin-mediated organization of raft domains can trap or recruit other signaling components, such as receptor tyrosine kinases and integrins, into these microdomains. researchgate.net The formation of these galectin-glycoprotein lattices within lipid rafts effectively regulates the spatial organization and turnover of cell surface receptors, thereby modulating intracellular signaling cascades. nih.govconicet.gov.ar For instance, the cross-linking of GM1 and its associated glycoprotein (B1211001) α5β1-integrin by Galectin-1 can trigger integrin-based signaling pathways. researchgate.net This clustering of signaling molecules within a localized membrane area enhances signaling efficiency and specificity, impacting a wide range of cellular functions including cell adhesion, migration, and growth regulation. nih.govnih.gov
Pathophysiological Involvement and Disease Mechanisms
GM1 Gangliosidosis: A Paradigm of Lysosomal Storage Disease
GM1 gangliosidosis is a rare, inherited lysosomal storage disorder that leads to progressive neurodegeneration. nih.govchildrenshospital.org It is caused by a deficiency of the enzyme β-galactosidase, which is essential for the breakdown of GM1 ganglioside. medlink.comnih.gov
Accumulation of GM1-Pentasaccharide and Related Glycoconjugates
The core issue in GM1 gangliosidosis is the genetic mutation in the GLB1 gene, which codes for the lysosomal enzyme β-galactosidase. nih.gov This enzyme is responsible for cleaving the terminal β-linked galactose from GM1 ganglioside and other glycoconjugates. nih.gov A deficiency in β-galactosidase leads to the inability to break down these molecules, resulting in their accumulation within the lysosomes of cells, particularly in the brain and internal organs. nih.govebsco.comscielo.br
The primary substance that builds up is the GM1 ganglioside, but its asialo derivative, GA1, and other glycoconjugates with terminal β-galactose residues also accumulate. researchgate.net This includes various oligosaccharides. ebsco.comnih.gov Studies have identified specific pentasaccharide biomarkers, termed H3N2a and H3N2b, which are found at markedly elevated levels in the plasma, cerebrospinal fluid (CSF), and urine of patients with GM1 gangliosidosis. nih.govnih.gov This accumulation is not limited to a single type of glycoconjugate, indicating that GLB1 deficiency results in a broad oligosaccharidosis. researchgate.net
Mechanisms of Neurodegeneration and Lysosomal Dysfunction
The progressive accumulation of GM1 ganglioside and related substrates within lysosomes leads to significant cellular and neurological damage. The lysosomes swell, forming what are known as membranous cytoplasmic bodies, which disrupt normal organelle function and cellular physiology. nih.gov This lysosomal swelling and cellular dysfunction are key contributors to the neurodegeneration seen in the disease. nih.govmdpi.com
The mechanisms underlying this neurodegeneration are multifaceted and not yet fully understood. mdpi.commdpi.com However, research points to several contributing factors, including:
Endoplasmic Reticulum (ER) Stress and Calcium Homeostasis Imbalance: The buildup of GM1 can deplete calcium stores in the ER, leading to neuronal apoptosis (programmed cell death). mdpi.commdpi.com It also impairs calcium flux in synaptosomes, disrupting calcium homeostasis. mdpi.com
Mitochondrial Dysfunction and Enhanced Autophagy: Mouse models of GM1 gangliosidosis have shown a correlation between disease progression and both mitochondrial dysfunction and increased autophagy. mdpi.com
Neuroinflammation: The central nervous system (CNS) in GM1 gangliosidosis exhibits a significant inflammatory response, which plays a prominent role in the disease's pathogenesis. nih.gov
Impaired Neurotransmitter Systems: Disruption of neurotransmitter systems and neuronal circuitry appears to be a more significant contributor to the pathology than the neuroinflammatory response alone. mdpi.com
Correlation with β-Galactosidase Deficiency
GM1 gangliosidosis is directly caused by a deficiency in the enzyme β-galactosidase, a lysosomal hydrolase. childrenshospital.org This deficiency arises from mutations in the GLB1 gene. nih.gov The lack or reduction of β-galactosidase activity prevents the breakdown of GM1 gangliosides and other related glycoconjugates that have a terminal β-galactose. nih.govnih.gov This leads to their accumulation in the lysosomes, causing cellular damage and organ dysfunction. nih.gov
The severity of the disease and the age of onset are often correlated with the degree of residual β-galactosidase activity. ebsco.com For instance, the most severe infantile form (Type I) is associated with enzyme activity levels of only 0.07–0.3% of normal levels. ebsco.com In contrast, the juvenile (Type II) and adult (Type III) forms are associated with progressively higher levels of residual enzyme activity. ebsco.com
Contribution to Other Neurodegenerative Disorders
The influence of this compound extends beyond GM1 gangliosidosis, with research indicating its involvement in the pathology of other major neurodegenerative diseases.
Alzheimer's Disease: Influence on Beta-Amyloid Aggregation
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. acs.org GM1 ganglioside has been shown to play a crucial role in initiating and accelerating the aggregation of Aβ. acs.orgmdpi.comnih.gov
A complex of GM1 and Aβ, termed "GAβ," has been identified in the brains of Alzheimer's patients and is thought to act as an endogenous seed for the formation of amyloid fibrils. nih.gov The process is believed to begin with the binding of Aβ to GM1, which induces a conformational change in the Aβ peptide from an α-helix to a β-sheet structure. mdpi.comnih.govplos.org This structural transition is a critical step in the formation of Aβ aggregates. plos.org
The interaction between Aβ and the pentasaccharide headgroup of GM1 is a key initiating event. researchgate.netnih.gov This interaction is facilitated within lipid rafts, which are specialized microdomains of the plasma membrane enriched in cholesterol, sphingomyelin, and gangliosides like GM1. mdpi.comnih.gov The clustering of GM1 in these rafts concentrates Aβ, promoting its aggregation into toxic fibrils. mdpi.com Studies have shown that the N-terminal region of Aβ, particularly the hydrophilic segment His13-His14-Gln15, is selectively involved in this interaction with the GM1 pentasaccharide cluster. nih.gov
Table 1: Influence of GM1 on Beta-Amyloid Aggregation
| Finding | Implication for Alzheimer's Disease | Citations |
|---|---|---|
| GM1 binds to Aβ, forming a complex called GAβ. | GAβ acts as a seed for amyloid fibril formation. | nih.gov |
| GM1 induces a conformational change in Aβ from α-helix to β-sheet. | This structural change is a critical step in Aβ aggregation. | mdpi.comnih.govplos.org |
| GM1 clusters in lipid rafts concentrate Aβ. | Promotes the formation of toxic Aβ aggregates. | mdpi.com |
| The N-terminal of Aβ interacts with the GM1 pentasaccharide. | This specific interaction is a key initiating event in aggregation. | nih.gov |
Parkinson's Disease: Regulation of Alpha-Synuclein (B15492655) Clearance and Aggregation
Parkinson's disease is characterized by the aggregation of the protein alpha-synuclein (α-Syn) into Lewy bodies within neurons. unimi.it GM1 ganglioside has been shown to have a neuroprotective role in Parkinson's disease by mitigating the aggregation of α-Syn. nih.govnih.gov
A deficiency in GM1 is thought to be a key factor in the initiation of Parkinson's disease. nih.gov Studies have shown that mice deficient in the ability to synthesize GM1 develop parkinsonism and accumulate α-Syn in their neurons. Conversely, an adequate level of GM1 appears to prevent α-Syn aggregation. nih.govnih.gov
The interaction between GM1 and α-Syn is crucial. GM1 has been found to inhibit the fibrillation of α-Syn. nih.gov The soluble oligosaccharide portion of GM1 (GM1-OS) can directly interact with α-Syn, preventing both its spontaneous and prion-like aggregation. nih.gov Furthermore, GM1 has been shown to promote the clearance of α-Syn by enhancing the autophagy machinery, a cellular process for degrading and recycling cellular components. nih.govresearchgate.net This suggests that GM1 plays a role in both preventing the formation of α-Syn aggregates and facilitating their removal. nih.gov
Table 2: Role of GM1 in Alpha-Synuclein Regulation
| Finding | Implication for Parkinson's Disease | Citations |
|---|---|---|
| GM1 deficiency is linked to α-Syn accumulation. | A potential initiating factor in Parkinson's disease. | nih.gov |
| GM1 inhibits α-Syn fibrillation. | Prevents the formation of toxic α-Syn aggregates. | nih.gov |
| GM1-OS interacts directly with α-Syn. | Prevents both spontaneous and prion-like aggregation. | nih.gov |
| GM1 enhances autophagy-dependent clearance of α-Syn. | Facilitates the removal of α-Syn from neurons. | nih.govresearchgate.net |
Huntington's Disease: Disease-Modifying Effects
Huntington's disease (HD) is a progressive neurodegenerative disorder resulting from a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of mutant huntingtin protein (mHTT). dergipark.org.tr This accumulation causes neuronal dysfunction and death. dergipark.org.tr Studies have indicated that brain ganglioside levels are reduced in HD models. nih.govembopress.org
Administration of GM1 ganglioside has shown significant disease-modifying potential in various mouse models of HD. nih.govembopress.orgnih.gov Treatment with GM1 has been found to decrease the levels of the mutant huntingtin protein. nih.govembopress.orgnih.gov This reduction in mHTT is accompanied by a range of beneficial effects at the molecular and cellular levels, including the modulation of key proteins and neurotransmitters. nih.govnih.gov
Research in the R6/2 mouse model of HD demonstrated that intracerebroventricular infusion of GM1 slows down neurodegeneration and white matter atrophy. embopress.orgnih.gov Furthermore, GM1 treatment led to a significant improvement in motor functions in R6/2 mice and restored them to normal levels in Q140 mice. nih.govnih.gov This includes the correction of gait abnormalities, which are often resistant to other treatments. nih.govnih.gov Cognitive and psychiatric-like dysfunctions were also ameliorated in Q140 and YAC128 mouse models following GM1 administration. nih.govembopress.orgnih.gov The widespread benefits observed across molecular, cellular, and behavioral levels suggest a strong therapeutic potential for GM1 in modifying the course of Huntington's disease. nih.govnih.gov
Table 1: Effects of GM1 Administration in Huntington's Disease Mouse Models
| Model | Observed Effects of GM1 Administration | References |
| R6/2 | Slowed neurodegeneration, reduced white matter atrophy, decreased body weight loss, improved motor functions. | nih.govembopress.orgnih.gov |
| Q140 | Restored normal motor function, ameliorated psychiatric-like and cognitive dysfunctions. | nih.govembopress.orgnih.gov |
| YAC128 | Corrected motor dysfunction, ameliorated psychiatric-like and cognitive dysfunctions. | nih.govembopress.orgnih.gov |
Rett Syndrome: Modulation of Neurological Pathology
Rett syndrome (RTT) is a severe neurodevelopmental disorder that is primarily caused by mutations in the MECP2 gene. nih.govnih.govemkatech.com This genetic defect leads to a range of symptoms including cognitive and motor impairments. nih.govemkatech.comacadia.com Research has pointed to altered glycosphingolipid metabolism as a component of RTT pathology. nih.govnih.gov
The oligosaccharide portion of GM1, known as GM1-OS, has been investigated for its therapeutic potential in RTT. nih.govnih.gov GM1-OS is known to interact directly with tropomyosin receptor kinase (Trk) receptors on the neuronal surface, which activates neurotrophic and neuroprotective pathways. nih.govnih.gov
In a Mecp2-null mouse model of Rett syndrome, administration of GM1-OS was shown to ameliorate disease-related deficits. nih.govnih.gov In vitro, GM1-OS treatment of Mecp2-knockout cortical neurons led to restored synaptogenesis and a reduction in mitochondrial oxidative stress. nih.govnih.gov When administered in vivo to Mecp2-ko mice, GM1-OS mitigated RTT-like symptoms. nih.govnih.gov These beneficial effects were found to be mediated by the activation of Trk receptors on the plasma membrane of neurons. nih.govnih.gov These findings highlight GM1-OS as a promising candidate for modulating the neurological pathology of Rett syndrome. nih.govnih.gov
Table 2: Effects of GM1-Oligosaccharide in a Rett Syndrome Model
| Model System | Key Findings | Reference |
| Mecp2-ko cortical neurons (in vitro) | Restored synaptogenesis, reduced mitochondrial superoxide. | nih.gov |
| Mecp2-ko mice (in vivo) | Amelioration of Rett syndrome-like symptoms. | nih.gov |
Amyotrophic Lateral Sclerosis (ALS)
Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease characterized by the progressive loss of motor neurons. nih.govwikipedia.org Alterations in the metabolism of glycosphingolipids have been implicated in the pathophysiology of ALS. nih.govnih.gov The ganglioside GM1, and specifically its oligosaccharide component (GM1-OS), has demonstrated protective effects in the context of ALS. nih.govnih.govresearcher.life
One of the key mechanisms of neuronal damage in ALS is glutamate-induced excitotoxicity. nih.gov Studies have shown that GM1 administration can protect against this damage. nih.govnih.gov Research using both wild-type and SOD1 G93A motor neurons, a model for familial ALS, revealed that GM1 treatment significantly increased neuronal survival and preserved the integrity of neurite networks in the face of glutamate-induced stress. nih.govnih.gov
Importantly, the protective effects of GM1 are attributed to its pentasaccharide head, GM1-OS. nih.govnih.govresearcher.life GM1-OS was found to replicate the neuroprotective activity of the full GM1 molecule. nih.govnih.gov It acts on several crucial processes involved in ALS pathology, including excitotoxicity, SOD1 aggregation, TDP-43 mislocalization, mitochondrial dysfunction, and oxidative stress. nih.gov This evidence suggests that the GM1-oligosaccharide holds potential as a therapeutic agent for ALS by targeting multiple facets of the disease's mechanism. nih.gov
Role in Autoimmune Neuropathies
Anti-GM1 Autoantibodies in Guillain-Barré Syndrome
Guillain-Barré syndrome (GBS) is an acute autoimmune polyradiculoneuropathy, often triggered by an infection. wikipedia.org The presence of autoantibodies against gangliosides, including GM1, is a key feature of the disease. wikipedia.orgsouthtees.nhs.uk These antibodies are considered pathogenic and are associated with several distinct peripheral nerve syndromes. southtees.nhs.uk
Anti-GM1 antibodies are particularly linked to the acute motor axonal neuropathy (AMAN) variant of GBS. wikipedia.orgsouthtees.nhs.ukamegroups.org These antibodies are often of the IgG isotype. wikipedia.org The production of anti-GM1 antibodies can be triggered by a preceding infection, notably with Campylobacter jejuni. wikipedia.orggbs-cidp.org Molecular mimicry between the lipo-oligosaccharides of C. jejuni and the GM1 ganglioside on nerve cell membranes is a well-established mechanism for the development of GBS in these cases. gbs-cidp.org
The presence and titer of anti-GM1 antibodies have been correlated with the clinical features and outcomes of GBS. High titers of anti-GM1 IgG and IgM antibodies at the onset of the disease, as well as persistently high IgG titers, are associated with a poorer clinical recovery. neurology.org Patients with anti-GM1 antibodies are more likely to have experienced a preceding diarrheal illness, have a C. jejuni infection, and present with a pure motor form of GBS. amegroups.orgneurology.org
Table 3: Association of Anti-GM1 Antibodies with Guillain-Barré Syndrome
| Antibody Isotype | Associated GBS Variant/Features | Clinical Correlation | References |
| IgG | Acute motor axonal neuropathy (AMAN), Pure motor GBS | High titers associated with poor clinical outcome. | wikipedia.orgamegroups.orggbs-cidp.orgneurology.org |
| IgM | Multifocal motor neuropathy | High titers at entry associated with poor outcome in GBS. | southtees.nhs.ukneurology.org |
Molecular Structure Activity Relationships Sar and Ligand Design
Dissection of Minimal Structural Requirements for Biological Activity
Understanding which parts of the GM1-pentasaccharide are essential for its biological roles is crucial. This involves comparing its activity to the full ganglioside and identifying the key sugar residues and the linkages that connect them.
Comparison of this compound to Full GM1 Ganglioside
The this compound is the carbohydrate headgroup of the GM1 ganglioside, which also includes a ceramide lipid tail that anchors it to cell membranes. mdpi.com For many of its biological functions, the pentasaccharide portion alone is sufficient to elicit a response. For instance, the oligosaccharide can mediate the activation of the TrkA receptor, a process involved in neuronal differentiation, mimicking the effect of the complete GM1 molecule. uni.luresearchgate.netnih.govnih.gov Both the full GM1 ganglioside and its isolated pentasaccharide are bound by cholera toxin, indicating that the primary recognition site resides within the carbohydrate structure. researchgate.net
Identification of Key Glycosidic Linkages and Monosaccharide Residues
The biological activity of this compound is not derived from its constituent monosaccharides alone, but from their specific arrangement and the glycosidic bonds that link them. The branched structure, featuring a terminal galactose and a sialic acid residue, is critical. The binding of cholera toxin to the GM1 oligosaccharide is one of the most potent protein-carbohydrate interactions known. researchgate.net
Specificity of Carbohydrate Epitopes in Protein Binding
The precise three-dimensional presentation of sugar residues on the this compound creates a unique epitope that is selectively recognized by various proteins. This specificity is a hallmark of carbohydrate-protein interactions and is fundamental to the biological roles of GM1.
Terminal Galactose and Sialic Acid Contributions to Binding Affinity
The terminal galactose and sialic acid residues are the primary determinants of binding specificity and affinity for many GM1-binding proteins. nih.gov In the interaction with the B-pentamer of cholera toxin, these two terminal sugars are responsible for the vast majority of the intermolecular contacts. nih.gov Isothermal titration calorimetry studies have quantified their contributions, revealing that the terminal galactose and sialic acid contribute 54% and 44% of the intrinsic binding energy, respectively. capes.gov.brncl.ac.uk The sialic acid residue is crucial for the initial recognition, while the terminal galactose and N-acetylgalactosamine are important for stabilizing the interaction. nih.govrsc.org
The importance of the terminal galactose is further underscored by studies using synthetic mimics and modified versions of the pentasaccharide. For instance, dendrimers presenting multiple galactose residues can strongly inhibit cholera toxin binding, sometimes as effectively as the natural GM1 oligosaccharide. rsc.org The interaction with Simian Virus 40 (SV40) also depends on this terminal galactose, as well as the adjacent sialic acid. embopress.org
| Residue | Contribution to Intrinsic Binding Energy | Primary Role in Interaction |
|---|---|---|
| Terminal Galactose | 54% | Stabilization, buried in a deep cavity. capes.gov.brncl.ac.ukmdpi.com |
| Sialic Acid | 44% | Recognition, acts as a "thumb" in the binding grip. capes.gov.brncl.ac.uknih.govrsc.org |
| N-acetylgalactosamine (GalNAc) | 17% (of buried surface area) | Stabilization, part of the "forefinger". acs.orgnih.govrsc.org |
Conformational Adaptations in Glycan-Protein Complexes
The binding of this compound to a protein can involve conformational changes in both the glycan and the protein. However, studies on the interaction with SV40's VP1 protein show that the pentasaccharide largely retains its dominant solution conformation upon binding, suggesting that the virus recognizes a pre-existing shape of the glycan. nih.govrcsb.orgpnas.org This pre-organization of the pentasaccharide is thought to contribute to the high affinity and selectivity of the interaction. capes.gov.brncl.ac.uk
On the protein side, significant conformational adaptations can occur. When the cholera toxin B-pentamer binds to the this compound, a flexible loop region within the protein becomes more rigid. pnas.org This transition from a flexible to a rigid structure is believed to be important for the subsequent steps of toxin action. pnas.org The binding event induces only modest local conformational changes in the protein's backbone, but side chains are repositioned to accommodate the oligosaccharide. osti.gov This induced fit, combined with the pre-organized nature of the glycan, ensures a highly specific and strong interaction.
Impact of Chemical Modifications on Biological Recognition
Altering the chemical structure of this compound through synthetic modifications provides a powerful tool to probe the specifics of its biological interactions. Adding or removing functional groups or entire sugar residues can dramatically impact its ability to be recognized by proteins.
For example, the addition of a second sialic acid residue to the terminal galactose of GM1 (creating the ganglioside GD1a) prevents interaction with the TrkA receptor. uni.lunih.govresearchgate.net Conversely, adding a fucose residue to this galactose does not inhibit this interaction. uni.lunih.govresearchgate.net This demonstrates the high specificity of the binding pocket for the terminal region of the pentasaccharide.
In the context of cholera toxin binding, removing the sialic acid to create asialo-GM1, or removing both the terminal galactose and GalNAc, results in a significant decrease in binding force, as measured by atomic force microscopy. acs.org The substitution of GalNAc with N-acetylglucosamine (GlcNAc), as seen in the Lstb pentasaccharide, also leads to a much lower binding force compared to this compound. acs.org Furthermore, strategic chemical editing, such as replacing a key hydroxyl group on the terminal galactose with fluorine, has been used to directly probe the importance of specific hydrogen bonds. nih.govacs.org This modification, which eliminates a hydrogen bond donor, resulted in a more than 10-fold reduction in affinity for cholera toxin, confirming the critical role of this specific interaction. nih.govacs.org Synthetic mimics that retain the carboxyl group of sialic acid but lack the native sugar structure fail to inhibit the binding of certain monoclonal antibodies to GM1, indicating a requirement for the specific presentation of the entire sialic acid residue for this particular interaction. oup.com
| Modification | Target Protein/Antibody | Effect on Binding/Activity | Reference |
|---|---|---|---|
| Addition of sialic acid to terminal galactose (forms GD1a oligo) | TrkA Receptor | Prevents interaction and neuritogenesis. | uni.lunih.govresearchgate.net |
| Addition of fucose to terminal galactose (forms Fucosyl-GM1 oligo) | TrkA Receptor | Does not prevent TrkA-mediated neuritogenesis. | uni.lunih.govresearchgate.net |
| Removal of sialic acid (Asialo-GM1 analogue) | Cholera Toxin | Significantly reduces unbinding force. | acs.org |
| Removal of terminal Galactose and GalNAc (GM3 analogue) | Cholera Toxin | Significantly reduces unbinding force. | acs.org |
| Replacement of GalNAc with GlcNAc (Lstb pentasaccharide) | Cholera Toxin | Produces a much lower unbinding force than this compound. | acs.org |
| Fluorination of C2-hydroxyl on terminal galactose | Cholera Toxin | Reduces binding affinity by >10-fold. | nih.govacs.org |
| Synthetic mimics lacking native sialic acid structure | Anti-GM1 Monoclonal Antibody (DG1) | Does not inhibit binding, suggesting a requirement for the whole sialic acid residue. | oup.com |
Fluorine Substitution Effects on Binding Energy
A significant study focused on the synthesis of a selectively fluorinated GM1 analogue (F-GM1), where the hydroxyl group at the C2 position of the terminal galactose was replaced by fluorine. acs.orgnih.govuni-muenster.de This particular hydroxyl group was known from crystallographic data to form crucial hydrogen bonds with asparagine residues (Asn90 and Asn14) and a water molecule within the binding pocket of CTB. acs.org The rationale behind this "molecular editing" was to eliminate the hydrogen bond donor capability of the substituent while maintaining its localized partial negative charge. acs.orgnih.gov
Competition studies using nuclear magnetic resonance (NMR) spectroscopy and protein crystallography revealed that the fluorination at the C2 position of the terminal galactose weakens the binding to the cholera toxin compared to the natural GM1 ligand. acs.orgnih.gov Specifically, native GM1 and the GM1 pentasaccharide (GM1-PS) demonstrated a 3-fold and greater than 10-fold higher affinity, respectively, than the fluorinated analog, F-GM1. acs.orgnih.gov This confirmed the importance of the C2-hydroxyl group as a hydrogen bond donor/acceptor in the strong interaction between GM1 and CTB. acs.orgnih.gov
The use of fluorine substitution offers several advantages in studying these interactions. It increases the molecule's stability against enzymatic degradation and allows for more precise control over the stereochemistry during chemical synthesis. uni-muenster.de Furthermore, the presence of the fluorine atom provides a sensitive probe for NMR spectroscopy, facilitating detailed investigation of the ligand's behavior in solution. uni-muenster.deresearchgate.net
Table 1: Relative Binding Affinities of GM1 and its Analogs to Cholera Toxin B Subunit (CTB)
| Compound | Relative Affinity Compared to F-GM1 | Key Structural Feature |
| Native GM1 | 3-fold higher | Contains C2-OH on terminal galactose |
| This compound (GM1-PS) | >10-fold higher | Lacks the ceramide tail of GM1 |
| F-GM1 | Baseline | C2-OH on terminal galactose replaced by F |
This table is generated based on data from competitive binding assays. acs.orgnih.gov
Analog Design for Modulated Interactions
The design of this compound analogs aims to create molecules that can modulate biological interactions, often by mimicking the natural ligand's structure to act as inhibitors or probes. beilstein-journals.orgeuropa.eu A primary goal has been to develop simplified, yet effective, mimics of GM1 that can block the binding of pathogens like the cholera toxin. beilstein-journals.orgeuropa.eu
One approach involves replacing core saccharide units with non-carbohydrate scaffolds that maintain the spatial orientation of the key recognition elements. researchgate.net For instance, researchers have designed a pseudo-tetrasaccharide where the central 3,4-disubstituted galactose of the GM1 pentasaccharide was replaced with a dicarboxy cyclohexanediol (DCCHD) scaffold. beilstein-journals.orgresearchgate.net This scaffold was engineered to preserve the absolute and relative configuration of the natural galactose residue. beilstein-journals.org The crucial terminal galactose and sialic acid residues, known to be the primary binding determinants for cholera toxin, were then attached to this DCCHD core. beilstein-journals.orgresearchgate.net Inhibition assays showed that this mimetic had a potency similar to that of the natural ligand in binding to both cholera toxin and the related heat-labile enterotoxin (LT). beilstein-journals.org This indicates that the central galactose primarily acts as a scaffold to correctly position the terminal recognition motifs. researchgate.net
Another strategy focuses on creating analogs that are resistant to enzymatic degradation by glycosidases. europa.euresearchgate.net This has led to the development of C-glycosidic antagonists, where the oxygen of the glycosidic bond is replaced by a methylene (B1212753) group. researchgate.net These C-glycosides are structurally simpler to synthesize than the native GM1-oligosaccharide and are stable against enzymatic cleavage. researchgate.net X-ray crystallography of these C-glycoside inhibitors in complex with cholera toxin has provided detailed atomic-level insights into their binding interactions. researchgate.net
Furthermore, modifications to the terminal sugar residues have been explored. For example, a library of galactose derivatives with substitutions at the O1 and C2 positions was screened for binding to the cholera toxin B subunit (CTB). beilstein-journals.org From this library, m-nitrophenyl α-D-galactoside was identified as a particularly potent inhibitor, being 100 times more effective than galactose itself. beilstein-journals.org
The development of GM1 analogs also extends to creating tools for studying the biological roles of gangliosides. For instance, N-glycolyl GM1 [GM1(Gc)], an analog of the human N-acetyl GM1 [GM1(Ac)], was found to be a better ligand for Simian Virus 40 (SV40). asm.org This highlights how subtle changes in the saccharide structure can significantly modulate viral binding and infectivity. asm.org
These designed analogs, ranging from scaffold-based mimics to enzymatically stable C-glycosides and terminally modified derivatives, are crucial for dissecting the structure-activity relationships of this compound and for developing potential therapeutic agents that can interfere with pathological protein-carbohydrate interactions. beilstein-journals.orgeuropa.euresearchgate.net
Synthetic Strategies for Gm1 Pentasaccharide and Its Analogs
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex glycans like the GM1-pentasaccharide. These methods leverage the high stereo- and regioselectivity of glycosyltransferases to form specific glycosidic bonds that are often challenging to achieve through purely chemical means.
One-Pot Multienzyme (OPME) Glycosylation Approaches
One-Pot Multienzyme (OPME) systems have emerged as a powerful strategy for the efficient synthesis of GM1-pentasaccharides. nih.gov This approach involves the simultaneous use of multiple enzymes in a single reaction vessel to carry out a cascade of glycosylation reactions. nih.gov For instance, the synthesis of GM1-pentasaccharides has been achieved starting from GM2-tetrasaccharides using a one-pot, four-enzyme system. nih.govresearchgate.net This system includes a galactosyltransferase, such as Campylobacter jejuni β1–3-galactosyltransferase (CjCgtB), along with enzymes for the biosynthesis of the necessary sugar nucleotide donor, uridine (B1682114) 5′-diphosphate galactose (UDP-Gal). nih.govresearchgate.net
Convergent Assembly of Glycan Units
Convergent synthesis represents a strategic approach where smaller, pre-assembled oligosaccharide fragments are coupled together to form the final, larger glycan. sci-hub.se This method is generally more efficient than linear synthesis, where monosaccharides are added one by one. sci-hub.se In the context of this compound synthesis, a convergent [3+2] strategy has been effectively utilized. researchgate.netnih.govnih.gov
This strategy involves the synthesis of a trisaccharide acceptor, corresponding to the GM3 trisaccharide, and a disaccharide donor. researchgate.netnih.govnih.gov The GM3 trisaccharide acceptor, often functionalized with a linker such as an azidopropyl group at the reducing end, is prepared first. researchgate.netnih.govnih.gov A disaccharide donor is then coupled to the GM3 acceptor to furnish the complete pentasaccharide backbone. researchgate.netnih.govnih.gov The success of this glycosylation step can be highly dependent on the protecting groups used on the disaccharide donor. researchgate.netnih.gov For example, a donor with acetate (B1210297) protecting groups was found to be more effective for the productive coupling to form the fully protected this compound than one with a more rigid benzylidene group. researchgate.netnih.gov
Stereocontrolled Chemical Synthesis Routes
Purely chemical synthesis provides a high degree of control over the molecular architecture, allowing for the introduction of non-natural modifications and functional probes. The total synthesis of this compound and its analogs relies on the strategic and stereocontrolled formation of multiple glycosidic linkages.
Strategic Glycosylation Reactions for Pentasaccharide Assembly
The chemical assembly of the this compound requires a series of carefully planned glycosylation reactions to install each monosaccharide unit with the correct stereochemistry. A common approach is a convergent [3+2] glycosylation strategy, where a trisaccharide acceptor is coupled with a disaccharide donor. nih.govacs.org For instance, a protected F-GM1 scaffold was successfully synthesized by unifying a disaccharide donor and a trisaccharide acceptor using catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govacs.org
The choice of glycosylation promoter and reaction conditions is critical for achieving high stereoselectivity. For example, the glycosylation of a galactose donor with a glucose acceptor has been achieved with exclusive β-selectivity using TMSOTf as a catalyst. nih.govacs.org The glycosylation of the axial 4-hydroxyl group of a GM3-like trisaccharide acceptor with a disaccharide donor proved to be a challenging yet crucial step in the total synthesis of an aminopropyl-functionalized GM1. researchgate.netnih.gov The yield of this reaction was significantly influenced by the protecting groups on the donor molecule. researchgate.netnih.gov
Development of Glycosyl Donors and Acceptors
The success of a chemical synthesis of a complex glycan like this compound hinges on the rational design and preparation of suitable glycosyl donors and acceptors. These building blocks must be appropriately protected to ensure regioselective glycosylation and to allow for subsequent manipulations.
For the synthesis of a fluorinated GM1 analog, a disaccharide donor was generated from the corresponding imidate donor and a protected GalNAc acceptor. nih.gov The trisaccharide acceptor (an F-GM3 analogue) was assembled through the regio- and α-stereoselective union of a sialic acid derivative with a fluorinated lactose (B1674315) acceptor. nih.gov In another synthesis, a GM3 trisaccharide acceptor bearing an azidopropyl group was prepared using a sialyl thioglycosyl donor, which provided better stereoselectivity compared to other sialyl donors. researchgate.netnih.govnih.gov The choice of protecting groups on the disaccharide donor, such as acetates versus a benzylidene group, was found to be critical for achieving a productive coupling with the GM3 acceptor. researchgate.netnih.govnih.gov
Introduction of Functional Groups for Biological Probes
A significant advantage of chemical synthesis is the ability to introduce functional groups at specific positions within the this compound structure. These modifications serve as valuable biological probes to study the interactions and functions of GM1.
For example, an aminopropyl side chain has been incorporated into the GM1 structure to create a functionalized derivative that can be used for further biological studies. researchgate.netnih.govnih.gov This was achieved by using a GM3 trisaccharide acceptor bearing an azidopropyl group at the reducing end, which was later reduced to an amino group after the pentasaccharide was assembled. researchgate.netnih.govnih.gov
Another example is the site-selective introduction of fluorine atoms. A stereocontrolled de novo synthesis of a fluorinated this compound was developed to investigate the role of specific hydroxyl groups in the binding interaction with cholera toxin B subunit. nih.govacs.org This involved the synthesis of a fluorinated glucose acceptor and leveraging fluorine-directed glycosylation to control the stereochemistry of key glycosidic linkages. nih.govacs.org
Metabolic Production in Engineered Systems
The complexities and low yields associated with the chemical synthesis of oligosaccharides have driven research towards biotechnological alternatives. Metabolic engineering of microbial systems, particularly Escherichia coli, offers a promising avenue for the large-scale, cost-effective production of this compound (also referred to as OligoGM1). nih.govresearchgate.net This approach involves genetically modifying microorganisms to create cellular factories capable of synthesizing the complex glycan structure from simpler, more economical substrates.
One of the primary strategies involves the metabolic engineering of E. coli strains to heterologously express the enzymatic machinery required for the this compound biosynthetic pathway. nih.gov Researchers have successfully engineered mutant E. coli K12 strains, which are naturally non-pathogenic, for this purpose. researchgate.netgoogle.com These strains are often modified to prevent the degradation of key intermediates; for example, strains may be created that are deficient in β-galactosidase and Neu5Ac aldolase (B8822740) activity. nih.gov
Into these modified host cells, the genes for the five key enzymes necessary to construct the this compound are introduced and overexpressed. nih.gov The process, which takes place within the cytoplasm of the engineered bacterium, begins with basic substrates and proceeds through a sequential enzymatic assembly line. nih.gov
The typical engineered pathway is as follows:
Substrate Provision : The engineered bacteria are cultured in a medium containing a basic carbon source like glycerol (B35011) for growth. nih.gov Key precursors for the synthesis, lactose and N-acetylneuraminic acid (Neu5Ac), are supplied exogenously. nih.gov
Sialic Acid Activation : The exogenous Neu5Ac is transported into the cell and converted into its activated form, cytidine (B196190) monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), by the enzyme CMP-Neu5Ac-synthase. nih.gov
GM3 Trisaccharide (Sialyllactose) Formation : An α-2,3-sialyltransferase uses CMP-Neu5Ac to transfer a sialic acid residue to the lactose acceptor, forming the GM3 trisaccharide. nih.gov
GM2 Tetrasaccharide Formation : The endogenous pool of UDP-N-acetylglucosamine (UDP-GlcNAc) is converted to UDP-N-acetylgalactosamine (UDP-GalNAc) by the enzyme UDP-GlcNAc C4 epimerase. nih.gov Subsequently, a β-1,4-N-acetylgalactosaminyltransferase adds a GalNAc residue to the GM3 trisaccharide, yielding the GM2 tetrasaccharide. nih.gov
This compound Formation : In the final step, a β-1,3-galactosyltransferase adds a galactose molecule to the GM2 tetrasaccharide, completing the synthesis of the target this compound. nih.gov
To improve the economic feasibility of this process, further metabolic engineering has focused on creating strains that can synthesize their own CMP-Neu5Ac from the cell's internal metabolism, thus avoiding the high cost of externally supplied sialic acid. researchgate.net This has been achieved by co-expressing the neuC, neuB, and neuA genes from Campylobacter jejuni, which encode for UDP-GlcNAc-2-epimerase, sialic acid synthase, and CMP-Neu5Ac synthetase, respectively. researchgate.net Using such an engineered strain in a high-cell-density culture with a continuous lactose feed, a concentration of 25 g/L of the precursor 3'sialyllactose was achieved. researchgate.net
The enzymes used in these engineered pathways are often sourced from various bacteria known to produce ganglioside-like structures. researchgate.netresearchgate.net For instance, the glycosyltransferases from Campylobacter jejuni are frequently used due to their utility in synthesizing ganglioside glycans. researchgate.netnih.gov
**Table 1: Key Enzymes in the Engineered Biosynthesis of this compound in *E. coli***
| Enzyme | Function | Typical Gene Source |
|---|---|---|
| CMP-Neu5Ac-synthase (NeuA) | Activates Neu5Ac to CMP-Neu5Ac | Campylobacter jejuni |
| α-2,3-Sialyltransferase (Cst-II) | Adds Neu5Ac to lactose to form GM3 trisaccharide | Campylobacter jejuni, Neisseria meningitidis |
| UDP-GlcNAc C4 Epimerase | Converts UDP-GlcNAc to UDP-GalNAc | Rat, E. coli |
| β-1,4-N-acetylgalactosaminyltransferase (CgtA) | Adds GalNAc to GM3 to form GM2 tetrasaccharide | Campylobacter jejuni |
| β-1,3-Galactosyltransferase (CgtB) | Adds Gal to GM2 to form GM1 pentasaccharide | Campylobacter jejuni |
This table summarizes enzymes commonly expressed in E. coli for the metabolic production of this compound, as described in sources nih.govresearchgate.netresearchgate.net.
While E. coli is the most reported system, other microbial hosts like the methylotrophic yeast Pichia pastoris are recognized for their capacity to produce complex recombinant proteins and glycoproteins, including enzymes involved in ganglioside metabolism like β-Hexosaminidase A. jneurosci.orgmdpi.com The ability of yeast systems to perform post-translational modifications makes them a potentially valuable, though less explored, platform for producing complex oligosaccharides or the glycosyltransferases needed for their synthesis. researchgate.net
Advanced Analytical Methods in Gm1 Pentasaccharide Research
High-Resolution Mass Spectrometry for Identification and Quantification
High-resolution mass spectrometry (HRMS) is a critical tool in the study of GM1-Pentasaccharide, enabling the precise determination of mass, elemental composition, and chemical structure. researchgate.net Unlike low-resolution mass spectrometers, HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) can detect the mass of a substance to within a very small margin of error (e.g., 0.001 atomic mass units). researchgate.net This high mass accuracy allows for confident identification of compounds and reduces the risk of false positives by distinguishing analytes from background noise and matrix interferences. researchgate.netmdpi.com The enhanced resolution also produces detailed fragmentation patterns, which further aids in confirming the chemical formula and structure of the molecule. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biomarker Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a sensitive and specific method for profiling oligosaccharides, including pentasaccharides related to GM1 gangliosidosis, a neurodegenerative disease characterized by the deficiency of β-galactosidase. nih.govnih.gov In this disease, glycoconjugates with a terminal β-galactose, such as GM1 ganglioside and related oligosaccharides, accumulate in the body. nih.gov
A key application of LC-MS/MS is in the discovery and monitoring of disease biomarkers. For instance, in GM1 gangliosidosis, researchers have used LC-MS/MS to identify and quantify potential biomarkers in various biological samples. nih.govnih.gov To enhance retention on reversed-phase HPLC columns and improve mass spectrometric sensitivity, oligosaccharides are often derivatized, for example, through reductive amination with 2-aminobenzoic acid (2-AA). nih.gov
Research has successfully identified two significant pentasaccharide biomarkers, designated H3N2a and H3N2b (where H is hexose (B10828440) and N is N-acetylhexosamine), which are markedly elevated in the plasma, cerebrospinal fluid (CSF), and urine of patients with GM1 gangliosidosis. nih.govnih.gov Studies have shown that the levels of these biomarkers, particularly H3N2b, can be more than 18 times higher in patients compared to healthy individuals. nih.gov Furthermore, the concentration of H3N2b has been observed to decrease in response to adeno-associated viral (AAV) gene therapy, demonstrating its utility as a pharmacodynamic biomarker to assess therapeutic efficacy. nih.govnih.gov The reduction in H3N2b levels correlates with improved clinical outcomes and normalization of neuropathology in animal models. nih.gov
| Biological Matrix | Fold Increase vs. Control |
|---|---|
| Plasma | >18-fold |
| Cerebrospinal Fluid (CSF) | >18-fold |
| Urine | >18-fold |
Structural Elucidation via Chemical and Enzymatic Degradation
The definitive identification of complex carbohydrate structures like the this compound requires rigorous characterization. Tandem mass spectrometry provides initial structural information, such as the sequence of the monosaccharide units. nih.gov However, to fully elucidate the intricate structure, including linkage positions and stereochemistry, MS data is often combined with chemical and enzymatic degradation studies. nih.govnih.gov
For the pentasaccharide biomarkers H3N2a and H3N2b found in GM1 gangliosidosis, their structures were confirmed through a combination of tandem mass spectrometry and degradation analyses. nih.gov These methods involve selectively cleaving specific glycosidic bonds using enzymes (glycosidases) or chemical reagents. The resulting fragments are then analyzed, often by MS, to piece together the complete structure of the original oligosaccharide. This approach was essential to confirm the identity of the biomarkers, which were then further verified by comparing their LC-MS/MS data with that of synthetically produced standard compounds. nih.govnih.gov Common chemical degradation strategies for glycolipids like GM1 include the removal of the fatty acid by alkaline hydrolysis or the oxidation of the sphingosine (B13886) base. ualberta.ca
Biophysical Techniques for Molecular Interaction Characterization
Understanding the interaction between this compound and its binding partners, such as proteins and toxins, is fundamental to elucidating its biological function. A suite of biophysical techniques provides detailed insights into the forces, kinetics, and structural basis of these molecular interactions.
Atomic Force Microscopy (AFM) for Unbinding Force Measurements
Atomic Force Microscopy (AFM) is a powerful tool for measuring the interaction forces between single molecules. rsc.orgrsc.org In the context of this compound research, AFM has been used to directly measure the unbinding force between the pentasaccharide and the B subunit of the cholera toxin (ctxB) as well as the entire cholera toxin holotoxin (ctxAB). acs.orgnih.gov
In these experiments, a single carbohydrate molecule is typically immobilized on the AFM tip, and the protein is attached to a surface. rsc.orgacs.org By bringing the tip into contact with the surface and then retracting it, the force required to rupture the bond between the pentasaccharide and the protein can be measured, yielding the unbinding force. acs.org
Studies have quantified the unbinding forces for several interactions involving the this compound. The interaction between the A and B subunits of the cholera toxin (ctxA-ctxB) was measured at approximately 184.2 ± 4.5 pN. acs.orgnih.gov The unbinding force for the this compound and the cholera toxin B subunit (GM1–ctxB) complex was determined to be 443.7 ± 7.5 pN. acs.orgnih.gov When the entire cholera toxin complex (ctxAB) was used, the unbinding force with the this compound (GM1–ctxAB) increased to 535.7 ± 25.9 pN. acs.orgnih.gov This difference of about 90 pN suggests that the formation of the full ctxAB complex significantly strengthens the interaction with the this compound. acs.orgnih.gov These force measurements provide quantitative data on the stability of the carbohydrate-protein complex. nih.gov
| Interacting Molecules | Mean Unbinding Force (pN) | Standard Deviation (pN) |
|---|---|---|
| ctxA–ctxB | 184.2 | ± 4.5 |
| This compound–ctxB | 443.7 | ± 7.5 |
| This compound–ctxAB | 535.7 | ± 25.9 |
X-ray Crystallography of this compound-Protein Complexes
X-ray crystallography provides high-resolution, three-dimensional structural information of molecules at the atomic level. This technique has been instrumental in visualizing the precise interactions between the this compound and its protein receptors, most notably the cholera toxin B-pentamer (CTB). uniprot.orgnih.gov
Crystal structures of the CTB in complex with the this compound have been solved at resolutions as high as 1.25 Å and 2.0 Å. rcsb.orgrcsb.org These structures reveal that the binding site for the pentasaccharide is located primarily within a single B-subunit of the toxin. nih.gov The interaction is characterized by a distinctive "two-fingered grip," where the terminal galactose and the N-acetylgalactosamine residues of the pentasaccharide act as a "forefinger," and the sialic acid residue functions as a "thumb," firmly holding the protein. acs.orgnih.gov The vast majority of the contacts between the toxin and the receptor involve these two terminal sugars, galactose and sialic acid. nih.gov This detailed structural view is crucial for understanding the pathogenesis of cholera and for the rational design of inhibitors. nih.gov
| PDB ID | Resolution (Å) | Key Findings |
|---|---|---|
| 3CHB | 1.25 | Refined model showing peptide backbone strain at the receptor-binding site. rcsb.org |
| 2CHB | 2.00 | Revealed essentially identical conformations for all five bound oligosaccharides. rcsb.org |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of molecular interactions in real-time. nih.govrsc.org It provides quantitative data on the association (on-rate) and dissociation (off-rate) of binding events, from which the equilibrium dissociation constant (Kᴅ), a measure of binding affinity, can be calculated. nih.gov
In this compound research, SPR has been employed to analyze the binding kinetics between the pentasaccharide and the cholera toxin subunits. nih.govrsc.org In a typical SPR experiment, a thiol-containing this compound is directly immobilized on a gold sensor surface. nih.govrsc.org A solution containing the protein of interest (e.g., ctxB or ctxAB) is then flowed over the surface, and the binding is monitored by detecting changes in the refractive index at the surface. rsc.org
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative determination of the thermodynamic parameters of biomolecular interactions. researchgate.net It directly measures the heat released or absorbed during the binding event between a ligand and a macromolecule, allowing for the calculation of the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS).
Displacement ITC, a variation of the technique, has enabled the measurement of thermodynamic parameters for even very low-affinity fragments. nih.govacs.org Studies have revealed that the terminal galactose and sialic acid residues are the principal contributors to the binding energy in the cholera toxin interaction. nih.govcapes.gov.br Specifically, the terminal galactose and sialic acid contribute approximately 54% and 44% of the intrinsic binding energy, respectively. nih.govacs.org This is remarkable, given that sialic acid alone shows little to no affinity for the toxin. nih.gov This highlights that the high affinity and specificity of the interaction are largely due to the conformational preorganization of the branched pentasaccharide structure. nih.govacs.org
ITC has also been employed to compare the binding of this compound to different lectins, such as galectins. For instance, ITC data shows that the Galectin-3 carbohydrate recognition domain (CRD) binds to the GM1 pentasaccharide, whereas native Galectin-1 does not show this interaction. nih.gov
Table 1: Thermodynamic Parameters of Galectin-3 CRD Binding to this compound
| Parameter | Value |
| Kd (µM) | 57 |
| n (sites) | 1.12 |
| ΔH (kcal/mol) | -11.3 |
| -TΔS (kcal/mol) | 5.5 |
| This table presents interactive data based on findings from ITC experiments. |
These thermodynamic dissections provide a deeper understanding of the molecular forces driving the recognition process and are crucial for the rational design of inhibitors targeting these interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for investigating the three-dimensional structure and dynamics of molecules in solution. niph.go.jp For the this compound, NMR studies, often in conjunction with computational modeling, have provided critical insights into its conformational preferences both in its free state and when bound to proteins. rsc.org
The inherent flexibility of oligosaccharides means they often exist as a dynamic ensemble of conformations in solution. rsc.org NMR techniques, such as the measurement of Nuclear Overhauser Effects (NOEs), provide distance restraints that help define these conformational ensembles. cdnsciencepub.com Early studies used NOE data to establish the conformational preferences of the this compound. cdnsciencepub.comcdnsciencepub.com It was found that the GalNAc-(β1,4)-[NeuNAc-(α2,3)]-Gal portion of the oligosaccharide forms a relatively rigid structure due to close contacts between the N-acetylgalactosamine and sialic acid residues, which restricts the rotational freedom of these sugars. nih.gov
NMR is also used to monitor the changes in the glycan's conformation upon binding to a protein receptor. Transferred NOE (trNOE) spectroscopy is particularly useful for studying the bound-state conformation of ligands that bind weakly or moderately to large proteins. nih.gov This approach has been used to determine the conformation of the this compound when bound to galectin-1, revealing a specific conformer selection from the ensemble present in the free state. nih.gov Interestingly, the conformation selected by galectin-1 differs from that selected by cholera toxin, providing a structural basis for their distinct biological activities. nih.gov
Furthermore, 19F NMR has emerged as a powerful technique for studying glycan-protein interactions. By site-selectively replacing a hydroxyl group on the this compound with a fluorine atom, researchers can use the fluorine signal as a sensitive reporter for binding events, free from the overlapping signals of the protein or other sample components. acs.orgnih.gov
Table 2: Key NMR Techniques in this compound Research
| Technique | Application | Key Findings |
| 1D 1H-NMR | Initial characterization | Provides a spectral fingerprint of the molecule. niph.go.jprsc.org |
| 2D NOESY | Conformational analysis | Reveals through-space proximity of protons, defining 3D structure and conformational preferences. cdnsciencepub.comcdnsciencepub.com |
| trNOESY | Bound-state conformation | Determines the conformation of the pentasaccharide when bound to a protein receptor like galectin-1. nih.gov |
| 19F NMR | Binding assays | Uses a fluorine label as a reporter to study interactions with proteins like cholera toxin, avoiding background signals. acs.orgnih.gov |
| This table presents interactive data on the application of NMR techniques. |
X-ray Reflectivity (XR) and Grazing Incidence Diffraction for Membrane Interactions
X-ray Reflectivity (XR) and Grazing Incidence X-ray Diffraction (GIXD) are powerful surface-sensitive techniques used to study the structure of thin films and interfaces. In the context of this compound research, these methods are applied to model membranes (typically lipid monolayers at an air-water interface) containing the full GM1 ganglioside to understand how the pentasaccharide headgroup interacts with proteins and influences membrane organization. researchgate.netresearchgate.net
XR provides detailed information about the electron density profile perpendicular to the interface, which can be used to determine the thickness, density, and roughness of the lipid layer and any bound protein. researchgate.netresearchgate.netnih.gov GIXD, on the other hand, probes the in-plane structure, revealing the packing arrangement and lateral order of the lipid acyl chains. researchgate.netacs.org
Studies combining XR and GIXD have investigated the interaction of various proteins with GM1-containing monolayers. For example, when galectin-3 binds to a membrane containing GM1, XR data shows that the protein's carbohydrate recognition domain interacts with the this compound, while its N-terminal domain points away from the membrane. researchgate.netnih.gov In a membrane with 20 mol% GM1, galectin-3 was found to cover approximately 50% of the surface, with one protein molecule per 2130 Ų. researchgate.netnih.govnih.gov
Similarly, the interaction of galectin-1 with a DPPE/GM1 monolayer was shown to cause a transient decrease in the ordered lipid phase, as observed by GIXD. msu.runih.gov The XR data indicated that galectin-1 orients with its long axis parallel to the membrane surface, an ideal position for cross-linking receptors. msu.rumsu.ru This binding behavior is distinctly different from that of the cholera toxin B-pentamer. msu.runih.gov
Research on cholera toxin binding to GM1 in lipid monolayers revealed that the toxin induces the formation of less ordered domains within the membrane. acs.org GIXD also showed that the cholera toxin itself could form two-dimensional crystals when bound to its GM1 receptor on the monolayer surface. acs.org
Table 3: Structural Findings from XR and GIXD on Protein-GM1 Membrane Interactions
| Protein | Key Finding | Technique(s) |
| Galectin-3 | CRD binds this compound; N-terminus extends from membrane; covers ~50% of the surface at 20 mol% GM1. researchgate.netnih.gov | XR |
| Galectin-1 | Induces transient decrease in lipid order; orients parallel to the membrane surface. msu.runih.gov | XR, GIXD |
| Cholera Toxin | Induces formation of less ordered lipid domains; forms 2D crystals on the membrane surface. acs.org | XR, GIXD |
| This table presents interactive data summarizing findings from XR and GIXD studies. |
Glycan Array Technologies for Binding Specificity Profiling
Glycan array technology has become an essential high-throughput tool for profiling the binding specificities of carbohydrate-binding proteins (lectins, antibodies, toxins) to a large number of different glycans simultaneously. researchgate.netresearchgate.netannualreviews.org In this technique, a library of diverse carbohydrate structures, including the this compound and its analogs, are immobilized on a solid surface, such as a glass slide, to create a microarray. researchgate.net
When a fluorescently labeled protein of interest is incubated with the array, its binding to each specific glycan can be detected and quantified by measuring the fluorescence intensity at each spot. researchgate.net This allows for a rapid and comprehensive analysis of a protein's "glycan profile," revealing subtle differences in binding preference that might not be apparent from single-ligand studies. nih.gov
Glycan arrays have been used to demonstrate the high specificity of the cholera toxin B subunit (CTxB) for the this compound. researchgate.net When CTxB is applied to an array containing GM1 and its structural analogs (like asialo-GM1 and GM3, which lack certain terminal sugars), a strong fluorescence signal is observed only for the complete this compound. researchgate.net This confirms that the terminal galactose and sialic acid residues are crucial for high-affinity recognition. researchgate.net
These platforms can also reveal unexpected cross-reactivities. For instance, while cholera toxin is known for its high affinity to GM1, array studies have shown it can also bind to some fucosylated glycans, albeit with lower affinity. nih.govplos.org Glycan arrays are also invaluable for comparing the binding profiles of different proteins. For example, they can be used to screen different members of the galectin family against a library of glycans to understand their distinct roles in cell recognition. plos.org The technology is not only used for assessing binding specificity but also for quantifying protein-glycan interactions and identifying disease-related anti-glycan antibodies. researchgate.net
Electrochemical Detection Systems for Carbohydrate-Protein Interactions
Electrochemical detection systems offer a sensitive, label-free, and often low-cost alternative for studying biomolecular interactions, including those between carbohydrates and proteins. acs.orgumdmsal.com These sensors work by measuring changes in electrical properties (such as impedance, capacitance, or current) at an electrode surface that has been functionalized with a specific probe molecule.
In the context of this compound research, electrochemical sensors have been developed by immobilizing the pentasaccharide onto an electrode surface. acs.org When a protein partner, such as the cholera toxin, binds to the immobilized GM1, it alters the local environment at the electrode-solution interface. This change can be detected as a measurable electrical signal, allowing for the characterization of the binding event. acs.org
Microfluidic platforms integrated with arrays of electrochemical sensors are particularly powerful. umdmsal.com They allow for the simultaneous testing of a protein's interaction with multiple different surfaces under controlled conditions, requiring only small sample volumes. umdmsal.com Such systems can be used to study the specificity of protein binding to this compound compared to other glycans or to surfaces designed to prevent non-specific protein adsorption. umdmsal.com While not as widely reported as other biophysical techniques for GM1 research, electrochemical methods represent a promising avenue for the development of rapid and portable diagnostic tools for detecting pathogens or biomarkers that interact with the this compound.
Translational Research and Therapeutic Prospects of Gm1 Pentasaccharide
Pharmacodynamic Biomarker Development
The development of effective therapies for rare genetic disorders like GM1 gangliosidosis is fraught with challenges, including small patient populations and disease heterogeneity, which complicate the assessment of treatment efficacy. grantome.com In this context, the identification and validation of reliable pharmacodynamic (PD) biomarkers are of paramount importance. A PD biomarker should ideally reflect the biological activity of a therapeutic intervention and correlate with clinical outcomes. For GM1 gangliosidosis, a lysosomal storage disorder caused by a deficiency of the β-galactosidase enzyme, the focus has turned to a specific oligosaccharide, the GM1-Pentasaccharide, as a promising biomarker candidate. nih.gov
GM1 gangliosidosis is characterized by the accumulation of GM1 ganglioside and related glycoconjugates, particularly in the central nervous system (CNS). medrxiv.org This accumulation leads to progressive neurodegeneration. The this compound, also referred to as H3N2b, is a natural substrate of β-galactosidase and has been found to be significantly elevated in the biofluids of GM1 gangliosidosis patients. nih.gov
Assessment of Gene Therapy Efficacy in GM1 Gangliosidosis
Gene therapy, particularly using adeno-associated viral (AAV) vectors to deliver a functional copy of the GLB1 gene that encodes for β-galactosidase, represents a promising therapeutic strategy for GM1 gangliosidosis. grantome.comnih.gov Preclinical studies in a cat model of GM1 gangliosidosis have shown that AAV gene therapy can delay symptom onset, reduce the storage of toxic substances in the brain and other tissues, and increase lifespan. grantome.com These encouraging results have paved the way for clinical trials in humans. grantome.comnih.gov
A critical aspect of these trials is the ability to monitor the therapeutic response effectively. Research has identified two pentasaccharide biomarkers, designated H3N2a and H3N2b, which were found to be elevated by more than 18-fold in the plasma, cerebrospinal fluid (CSF), and urine of GM1 gangliosidosis patients. nih.gov However, only H3N2b was detectable in the cat model, making it a key translatable biomarker. nih.govnih.gov Following intravenous AAV9 gene therapy in the cat model, a significant reduction in H3N2b levels was observed in the CNS, urine, plasma, and CSF. nih.gov Similarly, in a human patient who received the same gene therapy, H3N2b levels were also significantly reduced in urine, plasma, and CSF. nih.govnih.gov This reduction in the biomarker directly reflected the normalization of neuropathology in the animal model and improvements in clinical outcomes for the patient. nih.gov
These findings strongly suggest that the this compound (H3N2b) is a valuable pharmacodynamic biomarker for assessing the efficacy of gene therapy in GM1 gangliosidosis. nih.govresearchgate.net Its presence in various biofluids allows for non-invasive and serial monitoring of the treatment response. nih.gov
Correlation with Clinical Outcomes and Enzyme Activity Restoration
A key attribute of a successful pharmacodynamic biomarker is its correlation with both the mechanism of action of the therapy and the clinical benefit to the patient. In the case of this compound, a negative correlation with β-galactosidase activity has been demonstrated. nih.govnih.gov This means that as the gene therapy restores the function of the β-galactosidase enzyme, the levels of the accumulated this compound decrease.
Furthermore, the reduction in this compound levels has been shown to align with positive clinical outcomes. nih.gov In the GM1 gangliosidosis cat model, the decrease in H3N2b corresponded with improvements in neurological symptoms and an increased lifespan. nih.gov In a human patient, the reduction of this biomarker was in line with measurable clinical improvements. nih.govnih.gov This strong correlation underscores the utility of this compound as a surrogate endpoint in clinical trials, providing an objective measure of treatment response that is linked to meaningful clinical benefit. datamintelligence.com
| Biomarker | Biofluid | Change with Gene Therapy | Correlation |
|---|---|---|---|
| This compound (H3N2b) | Plasma, CSF, Urine | Significant Reduction | Negative correlation with β-galactosidase activity; Positive correlation with improved clinical outcomes |
Validation of Bioanalytical Methods for Clinical Trials
To confidently use this compound as a biomarker in clinical trials, the analytical methods for its quantification must be rigorously validated. gmp-compliance.orgeuropa.eulabmanager.com This validation process ensures that the method is accurate, precise, selective, sensitive, and reproducible for its intended purpose. gmp-compliance.orgbioanalysis-zone.comglobalresearchonline.net The development of reliable bioanalytical methods is a critical step in translating a biomarker from a research setting to a clinical tool. pnrjournal.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established as the method of choice for the quantitative analysis of this compound in various biological matrices, including plasma, urine, and CSF. grantome.comnih.gov The process of method validation involves several key parameters:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org
Accuracy: The closeness of the measured value to the true value. gmp-compliance.org
Precision: The degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. gmp-compliance.org
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. gmp-compliance.org
Sensitivity: The lowest concentration of the analyte that can be reliably measured. gmp-compliance.org
Reproducibility: The ability of the method to produce consistent results over time and in different laboratories. gmp-compliance.org
Fully validated LC-MS/MS methods have been developed for the determination of H3N2b in human plasma, urine, and CSF. grantome.comnih.gov These validated assays are crucial for accurately assessing the efficacy of gene therapy in clinical trials and for understanding the natural history of the disease. grantome.comnih.gov The availability of a synthetic standard for H3N2b has been instrumental in the development and validation of these quantitative assays. nih.gov
| Validation Parameter | Description | Importance in Clinical Trials |
|---|---|---|
| Accuracy | Closeness of measured value to the true value. gmp-compliance.org | Ensures that the biomarker levels are being measured correctly. |
| Precision | Reproducibility of the measurement. gmp-compliance.org | Guarantees that the results are consistent and reliable. |
| Selectivity | Ability to measure only the intended analyte. gmp-compliance.org | Prevents interference from other substances in the biological sample. |
| Sensitivity | Lowest detectable concentration. gmp-compliance.org | Allows for the detection of small but significant changes in biomarker levels. |
Development of Therapeutic Modalities and Interventions
Beyond its role as a biomarker, the this compound itself, the oligosaccharide portion of the GM1 ganglioside, has been investigated for its own therapeutic potential. Research suggests that this pentasaccharide is the bioactive component responsible for many of the neurotrophic and neuroprotective effects attributed to the parent GM1 molecule. researchgate.net
Neuroprotective and Neurotrophic Agents for Neurological Disorders
The GM1 ganglioside has long been recognized for its neuroprotective and neurotrophic properties. trbchemedica.com It plays a crucial role in neuronal differentiation, growth, and maintenance. nih.gov Studies have now revealed that the oligosaccharide head of GM1, the this compound, is responsible for these beneficial effects. researchgate.net This is significant because the this compound, being more water-soluble, has the potential to cross the blood-brain barrier more effectively than the full GM1 ganglioside. researchgate.net
The neurotrophic actions of this compound are mediated, at least in part, through its interaction with the TrkA receptor, the receptor for nerve growth factor (NGF). researchgate.netresearchgate.net This interaction can trigger downstream signaling pathways that promote neuronal survival and neurite outgrowth. nih.gov
In the context of amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease, the this compound has shown promise in preclinical models. nih.gov In primary motor neuron cultures, including those from a rat model of ALS (SOD1 G93A), this compound was able to prevent neurodegeneration induced by glutamate (B1630785) excitotoxicity. nih.gov It demonstrated the ability to increase neuronal survival, reduce the aggregation of the SOD1 protein, and mitigate mitochondrial dysfunction. nih.gov These findings highlight the potential of this compound as a therapeutic agent for neurological disorders characterized by neuronal loss and dysfunction. nih.gov
Immunomodulatory Applications in Autoimmune Conditions
The immune system plays a complex role in both the central and peripheral nervous systems. In certain autoimmune conditions, the body's own immune system mistakenly attacks components of the nervous system. Anti-GM1 antibodies, for instance, are associated with autoimmune neuropathies like Guillain-Barré syndrome. oup.com
Research into the immunomodulatory properties of gangliosides has revealed that GM1 can influence immune cell responses. nih.gov Specifically, GM1 has been shown to have anti-inflammatory effects on microglia, the resident immune cells of the brain. nih.gov These effects are dependent on the sialic acid residue within the glycan headgroup and the lipid tail of the GM1 molecule. nih.gov While the pentasaccharide alone was unable to replicate the effects of GM1 on extracellular vesicle secretion, suggesting the importance of membrane anchoring for some functions, other studies point to the potential of the pentasaccharide in modulating immune responses. biorxiv.org The whole GM1 pentasaccharide was the preferred ligand for inhibiting the interaction between anti-GM1 antibodies and GM1, suggesting its potential use in therapeutic strategies like immunoadsorption to remove these pathogenic antibodies from circulation. oup.com
The ability of GM1 and its components to modulate immune responses opens up avenues for its application in autoimmune conditions affecting the nervous system. Further research is needed to fully elucidate the mechanisms by which this compound exerts its immunomodulatory effects and to explore its therapeutic potential in this context.
Inhibition of Toxin-Host Cell Interactions
The this compound serves as the specific recognition site for several bacterial toxins, most notably Cholera toxin (CT) from Vibrio cholerae and the heat-labile enterotoxin (LT) from Escherichia coli. washington.edu This interaction is a critical first step in the pathogenesis of diseases like cholera and traveler's diarrhea. nih.govoup.com The B-subunit pentamer of these AB5 toxins is responsible for binding to the GM1 ganglioside on the surface of intestinal epithelial cells. washington.eduoup.commdpi.com By mimicking the natural receptor, the soluble this compound can act as a competitive inhibitor, binding to the toxins in circulation and preventing them from attaching to and entering host cells.
The binding between the toxin's B-pentamer and the this compound is one of the strongest known protein-carbohydrate interactions. mdpi.com Crystallographic studies have provided a detailed view of this interaction. nih.govnih.gov The binding is characterized by a "two-fingered grip," where the terminal galactose and sialic acid residues of the pentasaccharide are the primary points of contact. nih.govnih.gov The terminal galactose residue fits into a deep cavity on the B-subunit, while the sialic acid branch sits (B43327) in a shallower pocket, with both sugars forming hydrogen bonds with the protein. nih.govbeilstein-journals.org
Research has demonstrated that synthetic analogs of the this compound can effectively inhibit toxin activity. For instance, dendrimers displaying multiple copies of the sialic acid-containing pentasaccharide have been shown to bind to cholera toxin and the heat-labile enterotoxin, inhibiting their toxicity in cellular assays. nih.gov Similarly, neoglycoproteins and antibodies designed to mimic the GM1 receptor have been shown to interfere with the binding of heat-labile toxin to GM1 and abolish its activity in Vero cells. oup.comoup.com Atomic force microscopy measurements have quantified the unbinding force between the this compound and the cholera toxin B-subunit (ctxB) to be approximately 444 pN, highlighting the strength of this specific interaction. acs.org
| Toxin | Key Interacting Moieties of this compound | Toxin Residues Involved (Cholera Toxin) | Binding Affinity / Force | Reference |
|---|---|---|---|---|
| Cholera Toxin (CT) | Terminal Galactose and Sialic Acid | Asn14, Glu51, Gln61, Trp88, Asn90, Lys91 | High (pM to nM range); Unbinding force ~444 pN | nih.govmdpi.comacs.orgosti.gov |
| E. coli Heat-Labile Enterotoxin (LT) | Terminal Galactose and Sialic Acid | Binding site residues are highly conserved with CT | High (nM range) | nih.govoup.commdpi.com |
Emerging Challenges and Future Research Directions
Enhancing Blood-Brain Barrier Penetration for CNS Applications
A significant hurdle for the therapeutic use of GM1 ganglioside in central nervous system (CNS) disorders is its limited ability to cross the blood-brain barrier (BBB). nih.gov The amphiphilic nature of the full GM1 molecule, with its hydrophobic ceramide tail, restricts its passage into the brain. nih.gov While peripherally administered GM1 has shown some neurotrophic effects in animal models, its concentration in the human brain after such administration remains a point of uncertainty.
The this compound (also referred to as OligoGM1), being soluble and hydrophilic due to the absence of the ceramide tail, presents a potential solution to this challenge. nih.gov An in-vitro study using a human BBB model demonstrated that the this compound had a 20-fold higher crossing rate compared to the full GM1 molecule. nih.gov The transport occurred via a passive, paracellular route, and importantly, the pentasaccharide remained intact and biologically active after crossing the barrier. nih.gov
Despite this advantage, enhancing brain delivery remains a key research focus. Several strategies are being explored for improving the CNS penetration of therapeutics:
Nanocarrier Systems: Encapsulating drugs in nanoparticles, such as micelles or liposomes, can facilitate transport across the BBB. mdpi.comdovepress.com For example, doxorubicin (B1662922) loaded into GM1 micelles was shown to cross the BBB in zebrafish and accumulate in the brains of mice. dovepress.com
Receptor-Mediated Transcytosis: Attaching the therapeutic molecule to a ligand that binds to a receptor on brain endothelial cells (e.g., the transferrin receptor) can shuttle it across the barrier. nih.gov An adeno-associated viral (AAV) vector was used to express a BBB-penetrating form of β-galactosidase fused to an anti-transferrin receptor antibody, which successfully normalized GM1 accumulation in the CNS of model mice. nih.gov
Direct Administration: Invasive techniques like intracerebroventricular or intranasal delivery can bypass the BBB to deliver drugs directly to the CNS, though these methods have their own challenges regarding feasibility and safety. mdpi.commdpi.com
| Strategy | Mechanism | Status / Potential | Reference |
|---|---|---|---|
| Use of Hydrophilic Oligosaccharide | Removes hydrophobic anchor, enabling passive paracellular transport across the BBB. | Demonstrated higher in vitro BBB crossing rate than full ganglioside. | nih.gov |
| Nanoparticle Encapsulation | Protects cargo and facilitates transport across the BBB via various mechanisms. | Effective in preclinical models for delivering drugs to the brain. | mdpi.comdovepress.com |
| Receptor-Mediated Transport | Hijacks endogenous transport systems (e.g., transferrin receptor) to ferry cargo into the CNS. | Proven effective for enzyme replacement therapy in animal models of GM1 gangliosidosis. | nih.gov |
| Intranasal / Direct Injection | Bypasses the BBB entirely for direct CNS access. | Invasive nature presents challenges for chronic, widespread human use. | mdpi.commdpi.com |
Expanding the Scope of Glycan-Based Therapeutic Targets
While this compound holds promise, it represents just one example within the burgeoning field of glycan-based therapeutics. The surfaces of cells are decorated with a complex layer of glycans, the "glycocalyx," which is profoundly altered in many diseases, particularly cancer. mdpi.comfrontiersin.org These aberrant glycan structures, often called tumor-associated carbohydrate antigens (TACAs), are appealing targets for therapy because they are highly expressed on cancer cells but largely absent from healthy tissues. mdpi.commdpi.comtandfonline.com
The scope of glycan-based therapeutic targets is rapidly expanding beyond GM1 to include a diverse array of molecules and pathways:
Tumor-Associated Carbohydrate Antigens (TACAs): Many TACAs are being explored as targets for immunotherapies. mdpi.commdpi.com This includes gangliosides like GD2, GD3, and fucosyl-GM1, as well as truncated O-glycans such as the Tn and Sialyl-Tn (STn) antigens. mdpi.com An antibody targeting GD2 (Dinutuximab) is already approved for treating neuroblastoma. nih.gov
Sialic Acid-Binding Lectins (Siglecs): Siglecs are a family of receptors, often found on immune cells, that bind to sialic acid-containing glycans. nih.gov Tumor cells can exploit these interactions to suppress the immune response. tandfonline.com Developing therapies that block these glycan-lectin interactions is a novel immunotherapeutic strategy. nih.govtandfonline.com
Pathogen Glycans: The glycans on the surfaces of viruses, bacteria, and fungi are often essential for host cell entry and immune evasion. nih.gov Targeting these pathogen-specific glycans with carbohydrate-binding agents represents a novel paradigm for anti-infective therapy. nih.gov
Glycosylation of Therapeutic Proteins: The glycosylation pattern of therapeutic proteins, such as monoclonal antibodies, is critical for their function. nih.govaspariaglycomics.com Engineering the glycans on antibodies (e.g., removing fucose) can enhance their ability to kill cancer cells, a strategy used in next-generation antibody drugs. aspariaglycomics.com
Future research will likely focus on leveraging a deeper understanding of the "glyco-code" to design more specific and effective therapies for a wide range of diseases, from cancer to neurodegeneration and infectious disease. tandfonline.com
| Glycan Target Class | Examples | Associated Disease Area | Therapeutic Strategy | Reference |
|---|---|---|---|---|
| Tumor-Associated Carbohydrate Antigens (TACAs) | GD2, GD3, Fucosyl-GM1, Tn, Sialyl-Tn (STn) | Cancer | Targeted antibodies, vaccines, CAR-T cells. | mdpi.commdpi.comnih.gov |
| Sialic Acid-Binding Lectins (Siglecs) | Siglec receptors on immune cells | Cancer, Autoimmunity | Inhibitors to block immunosuppressive glycan-lectin interactions. | nih.govtandfonline.com |
| Pathogen Glycans | Viral envelope glycoproteins (e.g., on HIV, HCV) | Infectious Disease | Carbohydrate-binding agents to block viral entry. | nih.gov |
| Therapeutic Glycoproteins | N-glycans on monoclonal antibodies (mAbs) | Cancer, Autoimmunity | Glyco-engineering (e.g., afucosylation) to enhance antibody efficacy. | nih.govaspariaglycomics.com |
Q & A
What analytical techniques are most effective for structural characterization of GM1-Pentasaccharide, and how can their limitations be mitigated?
To characterize this compound’s structure, researchers should combine nuclear magnetic resonance (NMR) for resolving glycan linkages and stereochemistry, mass spectrometry (MS) for molecular weight and fragmentation patterns, and high-performance liquid chromatography (HPLC) for purity assessment. For example, highlights the use of structural diagrams and comparative tables to validate GM1 derivatives . Challenges like signal overlap in NMR can be addressed by employing 2D techniques (e.g., HSQC, COSY), while MS artifacts (e.g., in-source decay) require careful calibration with synthetic standards. Ensure protocols adhere to reproducibility guidelines, as emphasized in , which stresses detailed experimental descriptions and validation against known compounds .
How should researchers design experiments to investigate this compound’s role in modulating macrophage polarization?
Experimental design must account for time-course analyses (e.g., 0h, 24h, 7-day timepoints as in ) to capture dynamic phenotypic shifts . Use in vitro models (e.g., THP-1 macrophages) with this compound treatment across a concentration gradient (e.g., 1–100 µM) to establish dose-response relationships. Include controls for endotoxin contamination (e.g., polymyxin B) and validate findings via flow cytometry (e.g., CD206/CD86 markers) and cytokine profiling (ELISA for IL-6, TNF-α). advises defining independent/dependent variables (e.g., GM1 concentration vs. STAT3 phosphorylation) and pre-testing protocols to optimize assay conditions .
What statistical approaches are recommended for analyzing contradictory data on this compound’s effects across different cell lines?
Contradictory results (e.g., pro- vs. anti-inflammatory outcomes) may arise from cell-specific receptor expression or experimental variability. Apply meta-analysis to aggregate data from multiple studies, using tools like PRISMA guidelines. For in-house data, use mixed-effects models to account for inter-experiment variability and Bayesian statistics to quantify uncertainty. emphasizes separating results from discussion, ensuring statistical rigor (e.g., ANOVA with post-hoc tests) before contextualizing findings . If results conflict with prior work (e.g., ’s IL-6 modulation ), re-examine variables like cell passage number or treatment duration, as per ’s guidance on reconciling discrepancies .
How can researchers ensure reproducibility in this compound synthesis, particularly in achieving consistent glycosidic linkage formation?
Reproducibility requires strict adherence to solid-phase synthesis protocols with real-time monitoring (e.g., MALDI-TOF MS for intermediate verification). Document reaction conditions (temperature, solvent purity, catalyst ratios) meticulously, as outlined in ’s materials and methods standards . For enzymatic synthesis, optimize glycosyltransferase activity using kinetic assays (e.g., HPLC-based monitoring of UDP-GalNAc consumption). Purity must exceed 95% (validated by HPLC with evaporative light scattering detection) and comply with ’s requirements for compound characterization .
What strategies are effective for isolating this compound from complex biological matrices, such as cancer cell lysates?
Leverage affinity chromatography using cholera toxin B subunit (binds GM1) followed by hydrophilic interaction liquid chromatography (HILIC) for glycan separation. Include protease inhibitors during lysis to prevent degradation, and validate recovery rates via spike-in experiments with isotopically labeled this compound (e.g., ¹³C-glucose). ’s GMO detection framework can be adapted for quality control, ensuring minimal cross-reactivity with structurally similar gangliosides (e.g., GD1a).
How should researchers evaluate the biological relevance of this compound’s in vitro findings in vivo?
Translate in vitro results using transgenic mouse models (e.g., GM3 synthase knockout) or xenograft tumors treated with this compound. Monitor physiological endpoints (e.g., tumor angiogenesis in ) via immunohistochemistry (CD31 staining) and correlate with pharmacokinetic data (plasma/tissue concentration via LC-MS/MS). ’s FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) should guide hypothesis refinement—e.g., prioritizing studies on blood-brain barrier penetration if targeting neurodegenerative diseases.
What methodologies are critical for resolving conflicting hypotheses about this compound’s role in neuroprotection versus neurodegeneration?
Address conflicting hypotheses through multi-omics integration . For example, pair transcriptomic profiling (RNA-seq of GM1-treated neurons) with lipidomic analysis to identify downstream pathways (e.g., ceramide metabolism). Use gene-editing tools (CRISPR/Cas9) to silence candidate receptors (e.g., TrkA) and assess functional rescue. ’s discussion guidelines recommend contextualizing results against competing theories (e.g., ganglioside aggregation in Parkinson’s) and proposing follow-up experiments (e.g., cross-species validation in primates).
How can researchers optimize dose-response studies for this compound in 3D cell culture models?
In 3D systems (e.g., spheroids or organoids), use gradient-generating microfluidic devices to simulate physiological concentration gradients. Monitor real-time responses via fluorescent biosensors (e.g., Ca²⁺ imaging) and validate with endpoint assays (qPCR for neurotrophic factors like BDNF). ’s statistical analysis principles advocate for non-linear regression models (e.g., sigmoidal curve fitting) and power analysis to determine sample size. Include vehicle controls and matrix-matched standards to account for scaffold interference.
What are the best practices for integrating this compound research into broader glycomics databases?
Adhere to glycomics data standards (e.g., GlycoWorkbench annotations) and submit findings to repositories like GlyTouCan or UniCarb-DB. Use controlled vocabularies for glycan notation (e.g., SNFG symbols) and share raw MS/MS spectra via platforms like MassIVE. ’s data compilation strategies emphasize transparency in metadata (e.g., sample preparation, instrument settings) to facilitate cross-study comparisons.
How should ethical considerations shape this compound research involving animal models or human-derived cells?
Follow ARRIVE guidelines for animal studies, ensuring ethical approval for procedures (e.g., intracranial injections). For human cells (e.g., iPSC-derived neurons), obtain informed consent and anonymize donor data. ’s ethical framework mandates risk-benefit analysis, particularly for long-term toxicity studies. Collaborate with bioethicists to address emerging issues, such as dual-use potential in neuroenhancement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
